Zatolmilast works through a targeted mechanism to increase levels of cyclic adenosine monophosphate (cAMP), a crucial secondary messenger in neurons [1].
This enhanced pathway is crucial for neuronal survival, synaptic plasticity, and cognitive function [2] [5]. The following diagram illustrates this targeted signaling pathway:
This compound modulates cAMP/PKA/CREB/BDNF signaling for cognitive effects.
This compound demonstrates potent and selective inhibition of PDE4D isoforms.
Table 1: In Vitro Binding Affinity of this compound [2]
| PDE4D Isoform | IC₅₀ (nM) |
|---|---|
| PDE4D3 | 7.4 nM |
| PDE4D7 | 7.8 nM |
Table 2: In Vivo Functional Effects [2]
| Experimental Model | Effect | Dose | Outcome |
|---|---|---|---|
| Mouse novel object recognition | Cognitive benefit | 0.1-30 mg/kg (p.o.) | Improved cognition at doses >0.3 mg/kg |
| Rodent hippocampus | Increased BDNF production | Not Specified | Increased cAMP, pCREB, and BDNF |
The selectivity and alloster mechanism of this compound are rooted in the complex structural biology of the PDE4 family [6].
PDE4D Isoforms and Regulation: The PDE4D subfamily has multiple isoforms classified as long, short, or super-short, based on upstream conserved regions (UCR1 and UCR2). Long isoforms can form dimers regulated by PKA phosphorylation [6]. This compound shows a preference for inhibiting the activated dimeric state of long PDE4D isoforms [4].
Allosteric Binding: The allosteric mechanism may involve binding to regulatory UCR domains, which differ from the conserved catalytic domain used by non-selective, active-site inhibitors like roflumilast and rolipram [6].
This compound's mechanism directly addresses the core pathophysiology of Fragile X syndrome (FXS), the most common cause of inherited intellectual disability and a known genetic cause of autism [7].
FXS is caused by a mutation in the FMR1 gene, leading to a deficiency of the Fragile X Mental Retardation Protein (FMRP). FMRP is a key regulator of protein synthesis at synapses. Its absence results in disrupted synaptic plasticity and maturation, which underpins the cognitive and behavioral symptoms of FXS [5].
By selectively modulating PDE4D to enhance cAMP-CREB-BDNF signaling, this compound aims to promote synaptic connectivity and improve cognitive function, specifically targeting the intellectual disability central to FXS [8] [7]. A Phase 2 trial in 30 adult males with FXS demonstrated improvement in cognition, specifically in language domains, and clinically meaningful improvements in daily functioning [7].
Key findings from preclinical and clinical studies support the proposed mechanism of action.
Table 3: Summary of Key Experimental Evidence
| Study Type | Key Findings | Reference |
|---|---|---|
| In Vitro Biochemistry | Potent inhibition of PDE4D3 and PDE4D7 isoforms (IC₅₀ ~7.4-7.8 nM). Selective for PDE4D over other PDE4 subtypes. | [2] |
| In Vivo Rodent Models | Increased cAMP, pCREB, and BDNF in the hippocampus. Improved cognitive performance in novel object recognition tests at low oral doses (>0.3 mg/kg). | [2] |
| Clinical Trial (Phase 2, FXS) | Met primary safety endpoint. Exploratory efficacy showed improved cognition (NIH Toolbox) and daily functioning. | [7] |
This compound belongs to a new generation of PDE4 inhibitors designed for greater specificity and improved therapeutic profiles [4] [9].
This compound is currently positioned as a promising, targeted therapeutic candidate.
The table below summarizes key quantitative data from recent studies on PDE4D inhibition.
| Disease Context | Experimental Model | Treatment / Intervention | Key Quantitative Outcomes | Proposed Mechanism |
|---|---|---|---|---|
| Cardiac Hypertrophy & Heart Failure [1] | ISO-injection or TAC-induced HF in mice; human failing hearts | Roflumilast (1 mg/kg/day) or cardiac-specific PDE4D haploinsufficiency | PDE4D upregulated in failing hearts; inhibition ameliorated cardiac hypertrophy, improved mitochondrial function, and restored mitophagy [1] | Increases cAMP-PKA signaling, activating CREB-SIRT1 pathway and enhancing PINK1/Parkin-mediated mitophagy [1] |
| BRAF-mutant Melanoma (MAPKi-resistant) [2] | Resistant human melanoma cell lines (A375, SK-MEL-28); xenograft models | PDE4D inhibition (unspecified compound) | Higher baseline PDE4D predicted worse patient survival; inhibition impeded proliferation of resistant cells ex vivo and in vivo [2] | PDE4D5 isoform overexpression (via promoter demethylation) enables RAF1 activation, rewiring MAPK pathway; inhibition blocks Hippo pathway [2] |
| Prostate Cancer [3] | Prostate cancer cell lines (LNCaP, PC3); xenografts in nude mice | NVP-ABE171 and Cilomilast (second-gen PDE4D inhibitors) | Decreased cell growth in vitro; reduced xenograft wet weight and increased apoptosis in vivo [3] | Decreased signaling of Sonic Hedgehog (SHH), Androgen Receptor (AR), and MAPK pathways [3] |
| Insulin Resistance & Lipolysis [4] | Adipocytes | Genetic disruption of FGF1/PDE4D pathway | Phosphorylation of PDE4D at S44 required for suppression of lipolysis; chronic PAK inhibition induced insulin resistance [4] | FGF1/FGFR1 signaling activates PDE4D via PAKs, reducing cAMP/PKA signaling and subsequent HSL phosphorylation [4] |
The following diagrams, defined using the DOT language, illustrate the core cAMP-PKA pathway regulated by PDE4D and a generalized experimental workflow for validating its role.
Diagram 1: Core cAMP-PKA pathway regulated by PDE4D. PDE4D degrades cAMP, inhibiting a signaling cascade that promotes protective mitophagy. This inhibition can lead to pathological hypertrophy, as observed in heart failure [1].
Diagram 2: A generalized experimental workflow for validating the role of PDE4D in disease models, integrating genetic and pharmacological approaches [1] [2].
For researchers looking to replicate key findings, here are detailed methodologies for in vitro and in vivo experiments based on the search results.
The accumulated evidence positions PDE4D inhibition as a viable strategy for therapeutic intervention, though with important nuances.
The table below summarizes the core quantitative data for this compound, a selective allosteric PDE4D inhibitor [1] [2]:
| Property | Value | Notes / Context |
|---|---|---|
| IC₅₀ (PDE4D3) | 7.4 nM [1] | Allosteric inhibitor; high selectivity for PDE4D. |
| IC₅₀ (PDE4D7) | 7.8 nM [1] | Allosteric inhibitor; high selectivity for PDE4D. |
| Brain Disposition | Unbound brain-to-plasma partition coefficient (Kp,uu) = 0.18 [1] | Suggests limited, though present, distribution into the brain. |
| MDR1-MDCK Permeability | Moderate (Papp = 3.72–7.18 × 10⁻⁶ cm/s) [1] | Not a P-glycoprotein substrate (Efflux Ratio < 1.92). |
Here is a detailed look at the key experiments and findings related to this compound:
The following diagram illustrates the core cAMP signaling pathway that PDE4 enzymes regulate, and where this compound exerts its action.
cAMP pathway and this compound's allosteric inhibition of PDE4D.
The diagram below outlines the key experimental workflow used to characterize this compound.
Key experimental workflow for this compound characterization.
The following table summarizes key quantitative data on how Zatolmilast crosses the blood-brain barrier (BBB) and distributes within the brain [1] [2].
| Parameter | Value for this compound | Experimental Context |
|---|---|---|
| Apparent Permeability (Papp) | 3.72 – 7.18 × 10⁻⁶ cm/s (Moderate) | In vitro, 3 µM, MDR1-MDCK monolayer, apical-to-basolateral direction [1] [2]. |
| Efflux Ratio (ER) | < 1.92 | In vitro, MDR1-MDCK monolayer. ER < 2 suggests it is not a P-gp substrate [1] [2]. |
| Unbound Brain-to-Plasma Partition Coefficient (Kp,uu) | 0.18 | In vivo in mice. Indicates that the unbound (free) concentration in the brain is about 18% of that in the plasma [1] [2]. |
| Time to Peak Concentration (Tmax) | 2 – 2.3 hours | Following oral administration in mice [1]. |
| Terminal Half-Life (T₁/₂) | 7 – 20 hours | Following oral administration in mice [1]. |
To help you evaluate and potentially replicate these findings, here are the methodologies used in the key experiments cited above.
This in vitro test assesses a compound's intrinsic ability to cross cell membranes and its potential to be pumped out by the efflux transporter P-glycoprotein (P-gp) [1] [2].
This protocol measures the extent of a drug's actual penetration into the brain tissue in a live animal model [1] [2].
It is crucial to differentiate between this compound's brain penetration and its pharmacological effects. While the data above confirms that this compound reaches the brain, its therapeutic action is highly specific.
The following diagram illustrates the key experimental workflow for determining brain disposition, from initial in vitro screening to final in vivo quantification.
Experimental workflow for assessing brain disposition.
Zatolmilast (BPN-14770) is a first-in-class, investigational small molecule being developed as a potential treatment for the cognitive and functional impairments associated with Fragile X syndrome [1] [2].
The diagram below illustrates the proposed mechanism of action of this compound in the context of Fragile X syndrome pathophysiology.
Proposed signaling pathway and target engagement of this compound in Fragile X syndrome.
The clinical development of this compound is being conducted under the EXPERIENCE (Evaluation of Fragile X Experience in Cognition Expression) program, managed by Shionogi & Co., Ltd. [3] [4]. The current status of the key trials is summarized below.
| Trial Identifier | Phase | Population (Male) | Design & Duration | Primary Status (as of Nov 2025) |
|---|---|---|---|---|
| EXPERIENCE-301 [4] | 2b/3 | Adults (aged 18-45) [4] | Randomized, double-blind, placebo-controlled, 13-week treatment [4] | Enrollment complete; results pending [3] [4] |
| EXPERIENCE-204 [4] | 2b/3 | Adolescents (aged 9-17) [4] | Randomized, double-blind, placebo-controlled, 13-week treatment [4] | Enrollment complete; results pending [3] [4] |
| EXPERIENCE-302 [4] | Open-Label Extension | Participants who completed -301 or -204 [4] | Open-label, up to four years [4] | Ongoing [3] [4] |
A Phase 2 trial in 30 adult males with FXS provided initial evidence of efficacy and informed the design of the Phase 3 program [2].
| Domain Assessed | Tool/Method | Key Findings |
|---|---|---|
| Cognitive Function | NIH Toolbox Cognitive Battery | Demonstrated statistically significant improvements in cognitive domains related to language [2]. |
| Daily Functioning | Caregiver Reports | Caregivers reported improvements in both daily functioning and language abilities of participants [2]. |
| Electrophysiology Biomarker | Resting-state EEG (rsEEG), Peak Alpha Frequency (PAF) | A composite of PAF across brain regions was identified as a potential biomarker. PAF increased from baseline with drug but not with placebo [2]. |
A secondary, machine learning-based analysis of the Phase 2 trial EEG data provides a methodology for assessing target engagement [2]:
The FXS treatment landscape is poised for potential change, with this compound being a key candidate:
For the research community, the following areas are of critical interest:
The table below summarizes the key stages and findings from the early development of Zatolmilast.
| Development Phase | Key Findings & Outcomes | Experimental Models & Methodologies |
|---|---|---|
| Target Identification | FRAXA-funded research identified phosphodiesterase-4D (PDE4D) inhibition as a promising mechanism for Fragile X syndrome (FXS) treatment [1]. | Review of existing scientific literature on FXS pathology and cAMP signaling pathways. |
| Compound Sourcing/Repurposing | Tetra Therapeutics approached FRAXA with BPN14770 (later this compound), a PDE4D inhibitor that had been in clinical trials for Alzheimer's disease [2]. | Compound screening for suitability and lack of side effects that plagued other PDE4 inhibitors [2]. |
| Preclinical Validation | The drug demonstrated remarkable results in Fragile X mouse models, showing potential to improve core deficits [1]. Studies in fruit flies with Fragile X also showed promising results [2]. | In vivo studies using FXS mouse models; behavioral and cognitive tests [1]. |
| Phase 2 Clinical Trial | A randomized, double-blind, placebo-controlled, two-way crossover trial in 30 adult males with FXS met its primary safety endpoint [3] [4]. An exploratory efficacy analysis showed statistically significant improvement on a wide range of measures, including cognition, behavior, and quality of life [1] [5]. | Clinical Trial Design: Double-blind, placebo-controlled, crossover. Participants: 30 adult males with FXS. Efficacy Measures: NIH Toolbox Cognitive Battery (NIH-TCB), caregiver and clinician reports [3] [4]. | | Regulatory Designations | Received Orphan Drug Designation (FDA, 2018), Rare Pediatric Disease Designation (FDA, 2023), Fast Track Designation (FDA, 2024), and Orphan Medicinal Product Designation (EU, 2024) [3] [4]. | Applications submitted to regulatory agencies based on preclinical data and early clinical results for a serious condition with unmet need. |
This compound is a selective PDE4D inhibitor. The hypothesized mechanism of action and the translational research pathway from bench to bedside are illustrated below.
Diagram 1: Proposed molecular mechanism of this compound action in Fragile X syndrome.
Diagram 2: this compound translational research pathway from discovery to late-stage trials.
The current Phase 2b/3 program is designed to confirm the promising early results. The primary and secondary outcome measures for these pivotal trials are detailed below.
| Trial Component | Description |
|---|---|
| Program Name | EXPERIENCE (Evaluation of Fragile X Experience in Cognition Expression) [1]. |
| Study 204 (NCT05163808) | Population: Adolescent males (ages 9-17) with FXS. Design: Randomized, double-blind, placebo-controlled [3]. |
| Study 301 (NCT05358886) | Population: Adult males (ages 18-45) with FXS. Design: Randomized, double-blind, placebo-controlled [3]. |
| Study 302 (NCT05367960) | Design: Open-label extension study; up to 2 years; available to participants completing Study 204 or 301 [3] [6]. |
| Primary Endpoint | Change from baseline in the Cognition Crystallized Composite Score of the NIH Toolbox Cognitive Battery (NIH-TCB), derived from Picture Vocabulary and Oral Reading Recognition tests [3] [4]. |
| Key Secondary Endpoints | Assessments of language, daily function, caregiver and clinician global improvement scales, other NIH-TCB cognitive domains, safety, and tolerability [3] [6]. |
The development of this compound serves as a notable case study in community-led drug development. The FRAXA Research Foundation, founded by parents of children with Fragile X, played an indispensable role by:
Zatolmilast exerts its effects by specifically targeting and inhibiting the PDE4D enzyme. The subsequent signaling cascade is outlined in the diagram below.
This compound enhances cognition via the cAMP/CREB/BDNF pathway.
Research on this compound includes in vitro, in vivo, and behavioral studies that detail its cognitive-enhancing effects.
These experiments assess the functional outcomes of this compound administration on learning and memory [1] [2].
These protocols measure changes in the signaling pathway and inflammation markers [1] [4].
It is insightful to contrast this compound with Roflumilast, a non-selective PDE4 inhibitor, to understand its unique profile.
| Feature | This compound | Roflumilast |
|---|---|---|
| PDE4 Selectivity | Selective allosteric inhibitor of PDE4D only [3] [1] | Non-selective inhibitor of all PDE4 subtypes (A, B, C, D) [1] [5] |
| Anti-neuroinflammatory Action | Not observed in LPS-induced models [1] [5] | Potent; reduces NO, TNF-α, IL-1β, IL-6 via NF-κB inhibition [1] [5] |
| Brain Permeability (Papp) | Moderate (3.72–7.18 × 10⁻⁶ cm/s) [1] [5] | High (> 23 × 10⁻⁶ cm/s) [1] [5] |
| Unbound Brain-to-Plasma Ratio | 0.18 [5] | 0.17 [5] |
| Primary Therapeutic Indication | Cognitive enhancement (Fragile X Syndrome) [6] | Anti-inflammatory (COPD), with pro-cognitive effects at low doses [7] |
This compound represents a targeted approach to PDE4 inhibition aimed at achieving cognitive benefits with a better side-effect profile.
The EXPERIENCE program comprises two main double-blind, placebo-controlled studies and one open-label extension study [1].
Table 1: Zatolmilast EXPERIENCE Clinical Trial Portfolio
| Study Name | ClinicalTrials.gov ID | Phase | Population | Design & Duration | Key Endpoints |
|---|---|---|---|---|---|
| EXPERIENCE-204 (Adolescent Study) | NCT05163808 [1] | 2b/3 | Male adolescents (9-17 years) with FXS [1] | Randomized, double-blind, placebo-controlled; 13 weeks [1] | Primary: Cognition Crystallized Composite Score (NIH-TCB); Secondary: Daily living, caregiver/clinician scales, other NIH-TCB domains [2] [1] |
| EXPERIENCE-301 (Adult Study) | NCT05358886 [1] | 2b/3 | Adult males (18-45 years) with FXS [1] | Randomized, double-blind, placebo-controlled; 13 weeks [1] | Primary: Cognition Crystallized Composite Score (NIH-TCB); Secondary: Language, daily function, safety/tolerability [2] [1] |
| EXPERIENCE-302 (Open-Label Extension) | NCT05367960 [1] | 2b/3 | Participants who completed Study 204 or 301 [1] | Open-label; up to 2 years [3] | Long-term safety and tolerability of this compound [1] |
As of the most recent updates, patient enrollment for the core EXPERIENCE-204 and EXPERIENCE-301 studies is complete, and screening has closed [4] [1]. The EXPERIENCE-302 extension study remains ongoing for those who completed the earlier trials [1].
This compound is a selective allosteric inhibitor of phosphodiesterase-4D (PDE4D), the first of its kind in development for FXS [3]. Its proposed mechanism involves:
The diagram below illustrates this proposed signaling pathway.
Key Eligibility Criteria The studies are for male participants aged 9-45 with a genetically confirmed FMR1 mutation (≥200 CGG repeats) [1]. Participants must have a consistent caregiver and can be on a stable regimen of no more than three psychotropic medications [1]. Specific BMI and weight criteria also apply [1].
Recent Protocol Amendments for Accessibility To increase participation access, several protocol amendments were completed in July 2024 [3]:
The primary outcome measure is the Cognition Crystallized Composite Score from the NIH Toolbox Cognitive Battery (NIH-TCB), which is a calculated score from the Picture Vocabulary and Oral Reading Recognition tests [2] [1]. This choice is supported by positive data from a prior Phase 2 trial.
Table 2: Primary Efficacy Endpoint from Phase 2 Trial
| Trial Phase | Population | Design | Key Cognitive Finding | Reference |
|---|---|---|---|---|
| Phase 2 | 30 adult males with FXS [2] | Randomized, double-blind, placebo-controlled, crossover [2] | Improvement in cognition, specifically in the language domains of Picture Vocabulary and Oral Reading Recognition as part of the NIH-TCB [2] | Berry-Kravis et al. (2021), Nature Medicine [2] |
This compound has received several key regulatory designations from the U.S. FDA, which facilitate and expedite its development [2] [3]:
The European Commission has also granted Orphan Medicinal Product designation for this compound in FXS [3].
Fragile X syndrome (FXS) is the leading cause of inherited intellectual disability and has no pharmacological treatments currently approved by the U.S. Food and Drug Administration (FDA) that target its core cognitive symptoms [1]. Zatolmilast (BPN14770) is a first-in-class, selective phosphodiesterase-4D (PDE4D) inhibitor investigated as a potential treatment for FXS. By inhibiting PDE4D, this compound works to increase cyclic AMP (cAMP) levels in the brain, which is believed to support neural network organization and long-term potentiation, potentially leading to improvements in cognitive function [2]. The clinical development program for this compound required a precise, reliable, and objective tool to measure changes in cognitive ability, leading to the adoption of the NIH Toolbox Cognitive Battery (NIHTB-CB) [1].
The NIHTB-CB is a state-of-the-art, iPad-based measurement system that provides a brief, standardized, and norm-referenced assessment of multiple cognitive domains [3]. Its use in the this compound trials is a significant choice, as it moves beyond subjective caregiver reports to a performance-based metric of cognitive efficacy.
In the pivotal Phase 2b/3 trials for this compound, the primary efficacy endpoint is the Cognition Crystallized Composite Score from the NIHTB-CB. This composite score is derived from two specific tests: the Picture Vocabulary Test and the Oral Reading Recognition Test [1]. These tests were selected based on positive results from an earlier Phase 2 study, where exploratory analysis showed improvement in these language domains [1]. The table below summarizes the core tests within the NIHTB-CB relevant to this context.
Table 1: Key Cognitive Tests from the NIH Toolbox Cognition Battery
| Test Name | Construct Measured | Definition | Approximate Duration |
|---|---|---|---|
| Picture Vocabulary Test | Language (Vocabulary) | Knowledge of the set of words in a specific language. | 4 minutes [4] |
| Oral Reading Recognition Test | Language (Oral Reading) | The ability to pronounce written language symbols. | 3 minutes [4] |
| List Sorting Working Memory Test | Working Memory | The ability to retain and manipulate information in a temporary storage system. | 7 minutes [4] |
| Flanker Inhibitory Control & Attention Test | Attention / Executive Function | The ability to allocate limited resources and inhibit responses to distracting stimuli. | 4 minutes [4] |
| Dimensional Change Card Sort Test | Executive Function | Cognitive flexibility and the ability to adapt to changing rules. | 4 minutes [4] |
| Picture Sequence Memory Test | Episodic Memory | The ability to acquire, store, and retrieve new information and experiences. | 7 minutes [4] |
| Pattern Comparison Processing Speed Test | Processing Speed | The amount of time it takes to process a specific amount of information. | 3 minutes [4] |
A pivotal pilot study has demonstrated the feasibility of administering the NIHTB-CB remotely, which directly informed the protocol amendments in the this compound program to increase family participation [4]. The following diagram illustrates the equivalent workflows for both in-person and remote assessment modalities.
The diagram above shows two validated pathways for administering the NIHTB-CB. The remote assessment uses the specialized NIH Toolbox Participant/Examiner (NIHTB-P/E) App, which features built-in bi-directional videoconferencing, allowing the examiner to guide the participant in real-time and fully monitor the session to ensure protocol adherence [4]. This method has been shown to yield scores with considerable consistency to in-person assessments [4]. The in-person assessment follows the traditional model where the participant and examiner are physically present in a clinical setting.
This section outlines the standardized operating procedure for administering the NIHTB-CB within a clinical trial like the this compound studies.
The cognitive assessment is a core component of the larger this compound clinical program. The following diagram maps the position of the NIHTB-CB within the overall flow of a clinical study, such as the ongoing Phase 2b/3 trials (NCT05163808, NCT05358886) [1].
Table 2: Summary of this compound Pivotal Clinical Trials Using NIH Toolbox
| Study Identifier | Phase | Participant Population | Sample Size (Planned) | Primary Endpoint (NIH Toolbox) | Key Secondary Endpoints |
|---|---|---|---|---|---|
| NCT05163808 [1] | 2b/3 | Male adolescents (9-17 years) with FXS | 150 | Cognition Crystallized Composite Score | Language, daily function, caregiver/clinician scales, safety [1] |
| NCT05358886 [1] | 2b/3 | Adult males (18-45 years) with FXS | 150 | Cognition Crystallized Composite Score | Language, daily function, caregiver/clinician scales, safety [1] |
The application of the NIH Toolbox Cognitive Battery in the this compound clinical program represents a modern approach to quantifying cognitive outcomes in neurodevelopmental disorders. Key best practices supported by the available data include:
| Trial Aspect | Specification |
|---|---|
| ClinicalTrials.gov ID | NCT05163808 [1] [2] |
| Phase | 2b/3 [3] [2] |
| Study Type | Interventional; Part 1: Open-label PK, Part 2: Randomized, Double-blind, Placebo-controlled [2] |
| Population | Male adolescents aged 9 to <18 years with genetically confirmed FXS (FMR1 ≥200 CGG repeats) [3] [2] |
| Planned Enrollment | 150 participants (accompanied by a consistent caregiver) [1] [3] |
| Dosing Regimen | 25 mg and 50 mg oral capsules, administered twice daily [2] |
| Treatment Duration | 13 weeks for the double-blind period [3] [4] |
| Key Efficacy Endpoint | Change from baseline in the Cognition Crystallized Composite Score of the NIH Toolbox Cognitive Battery (NIH-TCB) [1] |
| Key Inclusion Criteria | • Weight ≥55 pounds (∼25 kg) [3] • BMI ≤97th percentile for age [3] • On a stable regimen of ≤3 psychotropic medications for ≥4 weeks [2] | | Key Exclusion Criteria | • Inability to complete the NIH-TCB Picture Vocabulary and Oral Reading Recognition tests [2] • Clinically significant abnormal lab results, vital signs, or ECG [2] • History of alcohol or recent substance abuse [2] |
For researchers aiming to replicate or analyze this trial, here is a detailed breakdown of the key methodological components.
Assessments are conducted at screening, baseline, and throughout the 13-week treatment period. Key procedures include:
This compound is a first-in-class, selective allosteric inhibitor of Phosphodiesterase-4D (PDE4D), an enzyme that breaks down cyclic adenosine monophosphate (cAMP) in neurons [5]. The proposed mechanism of action for treating Fragile X Syndrome is outlined below.
Diagram: Proposed Mechanism of this compound in Countering Fragile X Syndrome Pathophysiology. The drug targets the cAMP signaling pathway, which is disrupted in FXS due to reduced FMRP [5].
Zatolmilast (BPN14770) represents a novel therapeutic approach for rare neurodevelopmental disorders, currently undergoing clinical investigation for Fragile X Syndrome (FXS) and Jordan's Syndrome (PPP2R5D-related neurodevelopmental disorder). As a selective phosphodiesterase-4D (PDE4D) allosteric inhibitor, this compound targets cyclic adenosine monophosphate (cAMP) signaling pathways that are disrupted in these conditions. The compound specifically binds to the dimeric, protein kinase A-activated form of PDE4D, enhancing cAMP signaling that is crucial for synaptic plasticity and cognitive function. This mechanism is particularly relevant for FXS, where reduced fragile X mental retardation protein (FMRP) leads to dysregulated cAMP metabolism, and for Jordan's Syndrome, caused by mutations in the PPP2R5D gene that affect protein phosphatase 2A function.
The clinical development program for this compound includes multiple trial phases. For Fragile X Syndrome, the EXPERIENCE clinical trials (Phase 2b/3) have completed enrollment, with studies designated as EXPERIENCE-204 (adolescents), EXPERIENCE-301 (adults), and EXPERIENCE-302 (open-label extension) [1]. For Jordan's Syndrome, a Phase 2 randomized, double-blind, placebo-controlled study began enrollment in early 2025, planning to include 30 participants aged 9-45 years who will receive weight-adjusted doses of this compound or placebo twice daily during a 24-week double-blind period, followed by a 24-week open-label extension [2]. The U.S. Food and Drug Administration (FDA) has granted this compound Rare Pediatric Disease Designation for Jordan's Syndrome, recognizing the serious and life-threatening nature of this condition that primarily affects children [2].
Electroencephalography (EEG) provides non-invasive measurement of brain electrical activity with excellent temporal resolution and sensitivity to dynamic changes in neural signaling [3]. In this compound clinical trials, EEG biomarkers serve multiple critical functions: assessment of target engagement, evaluation of physiological drug effects, and as potential predictors of treatment response. The investigation of EEG parameters is particularly valuable in disorders like FXS and Jordan's Syndrome, where traditional cognitive assessments present challenges due to the population's intellectual disabilities and behavioral symptoms. EEG biomarkers offer objective, quantifiable measures of neural function that can complement caregiver-reported outcomes and performance-based cognitive testing.
Recent advances in EEG analysis have enabled more sophisticated approaches to biomarker development. Machine learning algorithms can identify complex patterns in EEG data that might not be detectable through conventional analysis methods, potentially revealing drug effects that would otherwise be missed in small sample sizes typical of rare disease trials [4]. The application of these advanced analytical techniques to this compound trials represents a cutting-edge approach to demonstrating efficacy for a potential first-in-class therapeutic targeting cognitive deficits in neurodevelopmental disorders.
Table 1: EEG Biomarkers in this compound Clinical Trials
| Biomarker Category | Specific Parameters | Measurement Technique | Relevance to this compound |
|---|---|---|---|
| Spectral Power | Theta (4-8 Hz), Alpha (8-13 Hz), Beta (12-30 Hz), Gamma (30-45 Hz) power | FFT/Welch power spectral density | FXS typically shows increased theta/gamma, decreased alpha |
| Peak Alpha Frequency (PAF) | Individual alpha frequency (Hz) | Resting-state EEG spectral analysis | Correlates with cognitive performance; may increase with treatment |
| Event-Related Potentials | N1 amplitude and habituation | Auditory evoked potentials | Marginally significant improvement in FXS trial (p=0.06) |
| Complexity Measures | Tsallis entropy, Higuchi FD, Lempel-Ziv complexity | Nonlinear dynamics analysis | Reductions may indicate cognitive impairment |
| Connectivity Metrics | Coherence values between channels | Functional connectivity analysis | Abnormal patterns in neurodevelopmental disorders |
Peak Alpha Frequency (PAF) has emerged as a particularly promising biomarker in this compound trials. In a secondary analysis of FXS trial data, machine learning classification identified a composite of PAF measures across multiple brain regions as potentially distinguishing between drug and placebo conditions [4]. This finding is biologically plausible given the established relationship between alpha frequency and cognitive function, and the previously documented reductions in alpha frequency and power in individuals with FXS. The composite biomarker approach—integrating multiple EEG variables—has shown particular utility for detecting treatment effects in the relatively small samples typical of phase 2 clinical trials for rare disorders.
Event-related potentials (ERPs), specifically the N1 component in response to auditory stimuli, were selected as a priori biomarkers in the Phase 2 FXS trial based on previous findings of increased N1 amplitudes and decreased N1 habituation in FXS populations [4]. While the primary analysis showed only marginal significance (p=0.06) for drug effects on N1 amplitude, a correlation with serum drug levels suggested some normalization of this aberrant neurophysiological response. The challenges of collecting high-quality ERP data in FXS populations—with substantial data loss due to the longer recording requirements—highlight the value of also including resting-state EEG measures, which are generally more robust to such methodological challenges.
The application of naïve Bayes classifiers to identify linear combinations of EEG variables that can distinguish between trial conditions (baseline, placebo, drug) represents an innovative approach to biomarker development in this compound trials [4]. This data-driven methodology helps address the challenge of multiple comparisons that arises when examining numerous EEG parameters simultaneously. By using machine learning to "pre-screen" composite variable biomarkers, researchers can identify the most promising biomarker combinations while controlling Type I error rates. The process involves using ROC analysis to evaluate the performance of these classifier-identified biomarkers in distinguishing between treatment conditions, with the area under the curve (AUC) providing a measure of discriminatory power.
This machine learning approach is particularly valuable for detecting subtle drug effects that might be missed when examining individual EEG metrics in isolation. By combining multiple EEG features that collectively capture different aspects of neural function (e.g., spectral power, complexity, and connectivity), the resulting composite biomarkers may better reflect the overall physiological impact of this compound on brain function. This method proved effective in the FXS trial reanalysis, where a composite PAF biomarker showed increased frequency from baseline in the drug condition but not in the placebo condition, suggesting a specific effect of this compound on this cognitively-relevant neural oscillation [4].
Table 2: EEG Biomarker Development Protocol
| Step | Procedure | Technical Specifications | Output |
|---|---|---|---|
| Signal Acquisition | 64-channel EEG recording | Sampling rate: 512 Hz; Filter: 5th order Bessel anti-aliasing | Continuous EEG data |
| Preprocessing | Filtering, artifact removal | Bandpass: 0.5-70 Hz; Notch: 60 Hz | Cleaned EEG epochs |
| Feature Extraction | Power spectrum, complexity, coherence | Five frequency bands: delta, theta, alpha, beta, gamma | Quantitative EEG features |
| Biomarker Selection | Statistical testing | p-value threshold: ≤0.001 | Significantly associated features |
| Model Development | Support Vector Machine (SVM) | 10-fold cross-validation | Classifier with performance metrics |
| Validation | Linear Discriminant Analysis (LDA) | Unseen dataset evaluation | Optimized diagnostic model |
A structured methodological framework for developing robust EEG biomarkers emphasizes the identification of features with significant associations with the target condition or treatment response [5]. This process begins with filtering EEG signals into five traditional frequency bands (delta: 0-4 Hz, theta: 4-8 Hz, alpha: 8-12 Hz, beta: 12-30 Hz, gamma: 30-45 Hz) using infinite impulse response (IIR) Chebyshev-II bandpass filters for computational efficiency. The framework then computes biomarkers across three main categories: (1) EEG slowing (quantified through changes in power spectrum ΔPS, EEG amplitude ΔEEGA, and zero-crossing intervals ZCI); (2) reduction in EEG complexity (measured via Tsallis entropy, Higuchi fractal dimension, Lempel-Ziv complexity, and approximate entropy); and (3) reduction in EEG coherence (assessing functional connectivity between brain regions) [5].
The biomarker selection process employs a stepwise statistical approach to identify features most relevant to detecting treatment effects. First, EEG biomarkers with p-values ≤0.001 between conditions are selected as potentially significant. Next, panels of these biomarkers are constructed to enhance performance, and machine learning models (particularly Support Vector Machines) are developed to detect condition differences using a 10-fold cross-validation strategy. Biomarker panels with sensitivity and specificity values above 80% are selected for further development. Diagnostic models are then created by combining the selected biomarker panels using Linear Discriminant Analysis classifiers, with final optimization to use the least possible number of biomarkers while maintaining high performance [5]. This rigorous approach increases the likelihood of identifying reproducible, clinically meaningful EEG biomarkers of this compound treatment response.
EEG recording protocols for this compound trials should follow established standards for clinical neurophysiology research while accommodating the specific needs of individuals with neurodevelopmental disorders. Based on methods from the Phase 2 FXS trial, data should be collected using 64-channel EEG systems with continuous recording at a sampling rate of 512 Hz and application of a 5th-order Bessel anti-aliasing filter [4]. The recording environment should be carefully controlled to minimize artifacts, with particular attention to reducing anxiety in participants who may experience sensory sensitivities. Resting-state EEG should include both eyes-open and eyes-closed conditions, with sufficient recording duration (typically 5-10 minutes per condition) to obtain stable brain oscillatory measures.
Signal preprocessing should include both automated and manual steps to ensure data quality. Initial processing should apply a bandpass filter (e.g., 0.5-70 Hz) and notch filter (60 Hz for North America, 50 Hz for Europe) to remove line noise and slow drifts. Independent component analysis (ICA) is recommended for identifying and removing artifacts related to eye movements, muscle activity, and cardiac signals. For event-related potential measurements, such as the N1 component in auditory tasks, epoch extraction should time-lock to stimulus presentation, with baseline correction applied. Data quality assessment should include both automated algorithms and manual review by trained electrophysiologists, with explicit criteria for trial inclusion and exclusion established prior to analysis.
Computational methods for EEG biomarker extraction should follow standardized implementations to ensure reproducibility. For spectral analysis, the Welch method is generally preferred over simple FFT due to its reduced variance, using Hann windows with 50% overlap [3]. Power spectral density should be computed for standard frequency bands, with individual alpha frequency determined as the peak power within the 7-13 Hz range. Nonlinear complexity measures should be calculated using established algorithms: Higuchi fractal dimension to quantify signal complexity, Lempel-Ziv complexity to assess sequence randomness, and various entropy measures to evaluate signal regularity [5]. Connectivity analysis should include both amplitude-based (coherence) and phase-based (phase-locking value) metrics to comprehensively assess functional brain networks.
Statistical analysis plans for EEG biomarkers in this compound trials should account for the specific study design and potential confounding factors. For crossover trials, mixed-effects models should include period, sequence, and treatment as fixed effects and participant as a random effect. For parallel-group designs, analysis of covariance (ANCOVA) with baseline measures as covariates is appropriate. Multiple comparison correction should be applied when examining multiple EEG biomarkers, using methods such as false discovery rate (FDR) control. Machine learning approaches should include cross-validation to avoid overfitting, with performance metrics including sensitivity, specificity, accuracy, and area under the ROC curve. All analysis code should be version-controlled and documented to ensure reproducibility.
The following Graphviz diagram illustrates the molecular mechanism of this compound and its relationship to EEG biomarkers:
This diagram illustrates the therapeutic mechanism of this compound, showing how it inhibits PDE4D to increase cAMP levels, which enhances neural function and subsequently modulates specific EEG biomarkers. The dotted lines indicate predictive relationships between EEG biomarkers and cognitive outcomes, highlighting their potential utility as treatment response indicators.
The following Graphviz diagram details the comprehensive workflow for EEG biomarker analysis in this compound clinical trials:
This workflow diagram outlines the sequential stages of EEG biomarker development, from initial data acquisition through final validation. The process emphasizes the multi-modal nature of EEG feature extraction, encompassing spectral, complexity, connectivity, and event-related potential measures that collectively provide a comprehensive assessment of this compound's effects on brain function.
The integration of advanced EEG biomarkers in this compound clinical trials represents a significant innovation in drug development for neurodevelopmental disorders. The methodologies outlined in these application notes and protocols provide researchers with standardized approaches for implementing these biomarkers across different trial phases and patient populations. As the field advances, several areas warrant further development: the establishment of formally validated biomarker endpoints for regulatory approval, the refinement of multi-modal integration approaches combining EEG with other neurophysiological measures, and the development of age-specific normative databases to better interpret treatment effects across the lifespan.
The ongoing evaluation of this compound in both Fragile X Syndrome and Jordan's Syndrome provides a unique opportunity to assess whether similar EEG biomarker profiles predict treatment response across different genetic disorders with overlapping pathophysiology. Furthermore, the machine learning frameworks described here may have broader application for clinical trial design in other neurodevelopmental conditions, potentially accelerating therapeutic development for rare disorders with significant unmet medical needs. As these biomarkers mature, they hold promise not only for demonstrating drug efficacy in clinical trials but eventually for guiding personalized treatment approaches in clinical practice.
Fragile X syndrome (FXS) represents the most prevalent form of inherited intellectual disability and the most common known monogenic cause of autism spectrum disorder. This neurogenetic condition results from a mutation in the Fragile X Messenger Ribonucleoprotein 1 (FMR1) gene located on the X chromosome, leading to deficient production of the FMRP protein crucial for normal neural development. The clinical manifestations of FXS include global developmental delay, intellectual disability, behavioral problems, attention deficits, and anxiety, which collectively impact individuals' abilities to perform daily living activities, communicate effectively, and achieve functional independence [1]. Currently, no pharmacological agents have received approval from the U.S. Food and Drug Administration (FDA) specifically targeting the core cognitive deficits associated with FXS, representing a significant unmet medical need for patients and their families [1] [2].
Zatolmilast (BPN14770) is an investigational therapeutic agent that functions as a highly selective phosphodiesterase-4D (PDE4D) inhibitor. This novel compound modulates intracellular cyclic adenosine monophosphate (cAMP) signaling pathways that are critically impaired in FXS due to FMRP deficiency. By selectively inhibiting PDE4D, this compound enhances cAMP-mediated signaling in neurons, promoting the maturation and strengthening of synaptic connections, facilitating neural plasticity, and potentially improving cognitive functioning [3] [2]. The strategic focus on PDE4D rather than broader PDE4 inhibition aims to maximize cognitive benefits while minimizing adverse effects typically associated with non-selective PDE4 inhibitors [1].
The regulatory landscape for this compound reflects its potential significance in addressing unmet needs in FXS treatment. The FDA has granted the compound Fast Track Designation, Orphan Drug Designation, and Rare Pediatric Disease Designation, while the European Commission has awarded Orphan Medicinal Product designation [1] [2]. These regulatory designations acknowledge the serious nature of FXS and the absence of approved treatments, while also providing mechanisms to facilitate and expedite the development and review of this compound.
The open-label extension (OLE) study (NCT05367960), designated as Study 302, represents a critical component of the pivotal Phase 2b/3 development program for this compound in FXS. This extension study follows completion of either of the two double-blind, placebo-controlled parent studies: Study 204 (NCT05163808) in adolescent males aged 9-17 years, or Study 301 (NCT05358886) in adult males aged 18-45 years [1] [4]. The primary objective of this OLE study is to evaluate the long-term safety and tolerability profile of this compound in FXS patients, while secondary objectives include assessing the durability of cognitive benefits, improvements in daily functioning, and the impact on caregiver- and clinician-rated global improvement scales [1] [5].
A significant protocol amendment extended the duration of the OLE study from the original one year to up to two years, allowing for more comprehensive assessment of long-term treatment effects and safety profile [1]. This extended observation period is particularly valuable for chronic conditions like FXS that require potentially lifelong pharmacological management. Additionally, the study incorporates remote visit options that reduce the burden on participants and their families by decreasing the number of required on-site visits from six to four over the 13-week trial periods, thereby enhancing feasibility of long-term participation [1].
Table: Participant Progression Through this compound Clinical Development Program
| Study Phase | Participant Population | Study Design | Duration | Key Assessments |
|---|---|---|---|---|
| Parent Studies (204/301) | Males 9-17 (Study 204) and 18-45 (Study 301) with FXS | Randomized, double-blind, placebo-controlled | 13 weeks | NIH-TCB, safety monitoring, functional assessments |
| Transition Period | Completers of parent studies | Blinding maintained during consent for OLE | 2-4 weeks | Re-consent, eligibility confirmation |
| Open-Label Extension (Study 302) | Participants from parent studies | Open-label this compound | Up to 2 years | Long-term safety, durability of efficacy, functional outcomes |
| Follow-up Period | All OLE participants | Safety monitoring | 30 days post-treatment | Final safety assessments |
The participant flow begins with completion of one of the double-blind parent studies, after which eligible participants are invited to enroll in the OLE study. Importantly, during the consent process for the OLE, both participants and investigators remain blinded to the previous treatment assignment (this compound or placebo) in the parent study [6]. Following informed consent and confirmation of ongoing eligibility, participants initiate open-label treatment with this compound at doses established during the parent studies. The treatment period continues for up to two years, with regular safety and efficacy assessments conducted at predetermined intervals. A final safety follow-up occurs approximately 30 days after the last dose of study medication [1] [4].
The eligibility criteria for the OLE study are designed to ensure participant safety while facilitating meaningful assessment of long-term treatment outcomes. The study population consists exclusively of male participants aged 9-45 years with a genetically confirmed diagnosis of FXS (≥200 CGG repeats in the FMR1 gene) who have successfully completed one of the parent clinical trials (Study 204 or 301) without experiencing significant adverse events that would contraindicate continued treatment [1] [4]. Recent protocol amendments have further broadened eligibility by reducing the minimum age from 12 to 9 years and lowering the minimum weight requirement from 95 pounds to 55 pounds, thereby increasing access for younger and smaller participants [1].
Exclusion criteria include the presence of clinically significant unstable medical conditions, history of hypersensitivity to this compound or its components, use of prohibited medications that might interfere with study outcomes, and inability to comply with study procedures. Of particular methodological importance is the maintenance of blinding from the parent studies during the transition to the OLE; participants and site personnel remain unaware of previous treatment assignment throughout the OLE consent process and initial phases [6]. This approach helps mitigate potential bias in participant expectations and decision-making regarding OLE enrollment.
The dosing strategy in the OLE study employs the optimal doses identified during earlier development phases. Participants receive this compound orally twice daily, with dose levels based on weight stratification to ensure appropriate exposure levels across the diverse age range of participants [1]. The dosing schedule remains consistent throughout the treatment period, with administration times aligned with typical morning and evening routines to enhance compliance. Participants or their caregivers maintain medication diaries to document administration times and any missed doses, while compliance checks are conducted during clinic visits through tablet counts and electronic monitoring systems when available.
The pharmacokinetic profile of this compound supports twice-daily dosing, with demonstrated blood-brain barrier penetration and an unbound brain-to-plasma partition coefficient of 0.18 [7]. The compound exhibits moderate permeability in MDR1-MDCK monolayer assays (3.72–7.18 × 10⁻⁶ cm/s) with efflux ratios <1.92, indicating it is not a P-glycoprotein substrate [7]. Following oral administration, this compound is slowly absorbed and eliminated, with time-to-peak drug concentrations of 2–2.3 hours and terminal half-lives of 7–20 hours, supporting stable drug exposure with the chosen dosing interval [7].
Table: Primary and Secondary Endpoints in this compound OLE Study
| Endpoint Category | Specific Measures | Assessment Frequency | Rationale |
|---|---|---|---|
| Safety Endpoints | Adverse events, clinical laboratory tests, vital signs, ECG parameters, physical examinations | Every 4-13 weeks | Primary study objective: characterize long-term safety profile |
| Cognitive Measures | NIH Toolbox Cognitive Battery (NIH-TCB) Crystallized Composite Score: Picture Vocabulary, Oral Reading Recognition | Weeks 13, 26, 52, and annually | Primary efficacy measure from parent studies; assesses language-based cognition |
| Functional Outcomes | Caregiver Global Impression of Improvement (CaGI-I), Clinician Global Impression of Improvement (ClGI-I), Adaptive Behavior Assessment System (ABAS) | Weeks 13, 26, 52, and annually | Captures real-world functional improvements |
| Exploratory Endpoints | Additional NIH-TCB domains (working memory, executive function), quality of life measures, caregiver burden scales | Baseline, Year 1, Year 2 | Comprehensive understanding of treatment impact |
The assessment methodology employs a multimodal approach to capture the potential treatment effects of this compound across multiple domains of functioning. The primary cognitive assessment utilizes the National Institutes of Health Toolbox Cognitive Battery (NIH-TCB), specifically focusing on the Crystallized Composite Score derived from performance on Picture Vocabulary and Oral Reading Recognition tests [1] [2]. These measures were selected based on results from the Phase 2 trial, which demonstrated statistically significant improvements in these domains (p=0.0018) following 12 weeks of this compound treatment [5] [2]. The testing environment is standardized across sites, with trained administrators employing standardized instructions and accommodations as needed for participants with intellectual disabilities.
The safety assessment protocol includes comprehensive monitoring of adverse events, clinical laboratory parameters (hematology, chemistry, urinalysis), vital signs, electrocardiogram measurements, and physical examinations. The frequency of assessments is greatest during the initial 13 weeks of treatment (reflecting the parent study visit schedule), transitioning to less frequent monitoring during the remainder of the two-year study period. Serious adverse events are reported immediately to the sponsor and institutional review boards, with independent data monitoring committees providing ongoing oversight of accumulating safety data [1].
The statistical approach for the OLE study is primarily descriptive, focusing on estimation of effect sizes and variability measures rather than hypothesis testing. For continuous efficacy endpoints, longitudinal mixed-effects models will be employed to assess changes from baseline (OLE study entry) to each scheduled post-baseline assessment time point, with models including fixed effects for time and random effects for subjects. For safety endpoints, summary statistics will be calculated for incidence rates of adverse events, laboratory abnormalities, and changes in vital signs and other safety parameters, with analyses conducted on the safety population defined as all participants who receive at least one dose of this compound in the OLE study.
Open-label extension studies present unique ethical challenges that require careful consideration in their design and implementation. The potential for coercion exists when participants are informed about the possibility of continuing in an OLE study during recruitment for the initial double-blind trial, as this knowledge might influence their decision to participate in the parent study [6]. To address this, the this compound OLE protocol emphasizes that information about the extension study is provided separately after completion of the parent study, with clear communication that participation decisions will not affect ongoing medical care or eligibility for future studies.
The informed consent process for OLE studies requires particular attention, as participants base their decision on their experiences during the blinded parent study without knowledge of whether they received active drug or placebo [6]. In the this compound program, the consent form explicitly acknowledges this limitation and emphasizes the uncertainty of individual treatment assignment in the parent study. Additionally, the protocol includes provisions for clinical management of participants who may no longer meet inclusion criteria due to changes in their medical condition during the parent study, ensuring that enrollment in the OLE is clinically appropriate [6].
Methodological biases inherent in OLE designs include selection bias, as participants who experienced adverse effects or lack of benefit in the parent study may be less likely to enroll in the extension [6]. This can result in an enriched population that potentially tolerates the medication better, thereby skewing safety and tolerability assessments. To quantify this potential bias, the this compound statistical analysis plan includes comparison of baseline characteristics between OLE participants and non-participants from the parent studies. Furthermore, the interpretation of efficacy data from OLE studies is complicated by the absence of a concurrent control group and expectation biases associated with open-label treatment [6]. While the maintenance of blinding from the parent study during transition to the OLE mitigates some of these concerns, the analysis plan appropriately emphasizes descriptive statistics with cautious interpretation of uncontrolled long-term efficacy data.
The open-label extension study of this compound represents a critical component of the comprehensive clinical development program for this potential first-in-class therapeutic for Fragile X syndrome. The methodological approach balances scientific rigor with ethical considerations, while the extended duration of up to two years provides valuable insights into the long-term safety profile and durability of treatment effects that cannot be captured in short-term placebo-controlled trials. The recent protocol amendments, including age expansion, weight threshold reduction, incorporation of remote visits, and travel support services, demonstrate a commitment to enhancing participant accessibility and diversity, potentially increasing the generalizability of study findings [1].
The potential significance of this compound extends beyond its specific mechanism as a PDE4D inhibitor, as it represents a pioneering approach to targeting core cognitive deficits in neurodevelopmental disorders. Positive results from this development program could establish a new therapeutic paradigm for FXS and potentially other conditions characterized by cognitive impairment [5] [8]. Furthermore, the comprehensive data collected in this OLE study will inform optimal clinical use guidelines, including appropriate dosing, monitoring parameters, and patient selection criteria, should this compound receive regulatory approval.
The future trajectory of this compound development will be determined by the results of the ongoing pivotal Phase 2b/3 studies, with expected completion in 2025 [4] [8]. If successful, the data from the OLE study will support regulatory submissions and potentially contribute to labeling claims regarding long-term safety and maintained efficacy. Regardless of the specific outcomes, the design and implementation of this OLE study contribute valuable methodological insights to the broader field of clinical trial design for rare neurodevelopmental disorders, in which long-term assessment of interventions is both challenging and essential.
This compound (formerly known as BPN14770) is a first-in-class phosphodiesterase-4D (PDE4D) allosteric inhibitor currently in Phase 2b/3 clinical development for the treatment of Fragile X Syndrome (FXS). As a selective PDE4D inhibitor, this compound specifically targets the dimeric, PKA-activated form of PDE4D, serving as a key modulator of cAMP levels relevant to fundamental cognitive functions such as learning and memory. The therapeutic rationale for this compound in FXS stems from the observed reduction of FMRP in FXS which affects typical cAMP metabolism, leading to decreased cAMP levels that are frequently observed in FXS patients. By inhibiting PDE4D, this compound enhances cAMP signaling, potentially counteracting this pathological mechanism and addressing core cognitive deficits in FXS. [1] [2]
The clinical development program for this compound represents a significant milestone in FXS therapeutics, as there are currently no pharmacological agents approved by the FDA specifically targeting the cognitive deficits associated with FXS. Recent Phase 2 randomized, double-blind, placebo-controlled trials demonstrated this compound's favorable safety profile and showed promising efficacy signals, with improvements in cognition specifically in language domains including picture vocabulary and oral reading recognition. Additionally, clinically meaningful improvements in daily functioning were observed, positioning this compound as a potential first-in-class therapeutic specifically designed to address cognitive impairments in FXS. [2] [3]
Fragile X Syndrome is a rare X-linked monogenic neurodevelopmental disorder caused by a trinucleotide repeat expansion of ≥200 CGG repeats in the 5' untranslated region of the FMR1 gene, resulting in gene methylation and subsequent full or partial reduction in Fragile X messenger ribonucleoprotein (FMRP) output. FXS is characterized by intellectual disability, anxiety, sensory hypersensitivity, and executive function difficulties. Electroencephalography (EEG) studies in FXS patients have consistently identified specific abnormal patterns, including: increased power in gamma (30-90 Hz) and theta (4-7 Hz) frequency bands, notable decreases in alpha (8-13 Hz) power, and a downshifted peak alpha frequency (PAF). These electrophysiological abnormalities reflect underlying neural circuit dysfunction and represent promising quantifiable biomarkers for tracking treatment response. [1] [4]
Peak Alpha Frequency (PAF) represents the dominant frequency within the alpha band (7-13 Hz) of brain wave activity recorded during resting-state EEG. As the predominant oscillatory activity observed in scalp-recorded EEG of primary sensory cortices during quiet rest, alpha rhythms provide a window into fundamental thalamocortical circuits and inhibitory processes. PAF demonstrates considerable variability across individuals while maintaining excellent test-retest reliability over extended periods, positioning it as a stable neurophysiological trait. Research across multiple neurological conditions has consistently established that higher PAF values correlate with better cognitive performance across multiple domains, including intelligence, executive function, and general cognitive performance in healthy adults. This relationship extends to clinical populations, where PAF reductions have been observed in various neurological disorders associated with cognitive impairment. [5] [6]
The functional significance of PAF stems from its relationship to neural efficiency and information processing speed. Faster alpha oscillations are associated with more efficient neural communication and enhanced cognitive processing capabilities, while slowed alpha rhythms reflect compromised neural integrity. In FXS specifically, previous research has identified reduced dynamic utilization of alpha oscillations and a characteristic downshift in PAF, which correlates with the cognitive impairments characteristic of the disorder. This makes PAF particularly well-suited as a physiological measure of treatment efficacy for interventions targeting cognitive enhancement in FXS. [1] [5]
The application of PAF as a biomarker in this compound clinical trials is supported by secondary analysis of Phase 2 trial data, which utilized machine learning classification algorithms to identify composite EEG biomarkers that could differentiate between trial conditions (baseline, placebo, and active drug). This analysis revealed that a composite of PAF measures across multiple brain regions served as a particularly sensitive biomarker for detecting this compound effects. Specifically, increased PAF from baseline was associated with drug administration but not placebo, demonstrating target engagement and providing a physiological correlate to the cognitive improvements observed in clinical measures. [1] [4]
The particular advantage of PAF in FXS clinical trials includes its robustness against data loss, which is a significant challenge in EEG collection from FXS populations who may have difficulty tolerating prolonged testing sessions. Unlike event-related potentials (ERPs) that require specific task paradigms and longer recording sessions, resting-state PAF can be reliably obtained from shorter, passive recordings, making it particularly suitable for FXS clinical trials where data completeness is often challenging. [1]
Table 1: EEG Acquisition Parameters for PAF Biomarker Assessment
| Parameter | Specification | Notes |
|---|---|---|
| System Configuration | 64-channel ANT Neuro gel-based electrode cap with sintered Ag/AgCl electrodes | Extended international 10-20 system [7] |
| Reference Scheme | Online reference to right mastoid or average reference | Average reference preferred for source localization |
| Sampling Rate | 512 Hz or higher (2048 Hz used in some studies) | Minimum 512 Hz to avoid aliasing [7] |
| Impedance Threshold | <15 kΩ (preferably <5 kΩ) | Lower impedance improves signal quality [7] |
| Filter Settings | 0.01-100 Hz bandpass filter | 5th order Bessel anti-aliasing filter recommended [1] |
| Recording Conditions | Resting state: 10 minutes eyes-closed, 5 minutes eyes-open | Ensure participant comfort; supine position [7] |
Standardized EEG acquisition is critical for obtaining reliable PAF measurements. The participant preparation protocol should include detailed explanation of procedures using appropriate communication methods for FXS participants, careful measurement and application of electrode caps, and meticulous impedance reduction at all electrodes. The recording environment should be electrically shielded, sound-attenuated, and dimly lit to minimize artifacts. For FXS populations, accommodation protocols should include familiarization sessions, use of comfort items, and frequent breaks to ensure participant compliance and data quality. [7]
Table 2: EEG Preprocessing Steps for PAF Analysis
| Processing Step | Parameters | Quality Control |
|---|---|---|
| Data Import | Convert to common format (e.g., EEGLAB) | Verify channel locations and metadata |
| Filtering | 1-45 Hz bandpass; 60 Hz notch filter (if needed) | Inspect frequency response |
| Bad Channel Identification | ±100 μV threshold; abnormal spectrum | Flag for interpolation |
| Re-referencing | Average reference or mastoid reference | Verify reference electrode quality |
| Artifact Removal | Independent Component Analysis (ICA) | Remove eye, muscle, cardiac artifacts |
| Epoch Segmentation | 2-second epochs with 1-second overlap | Reject epochs with amplitude >±100 μV |
| Spectral Analysis | Fast Fourier Transform (FFT) with Hanning window | 0.5 Hz frequency resolution |
The preprocessing protocol emphasizes artifact management particularly crucial for FXS populations, who may exhibit increased movement and anxiety during recordings. The recommended approach includes both automated artifact rejection and visual inspection of all epochs included in final analysis. For FXS data, particularly tolerant thresholds may be necessary, though this should be documented and consistently applied across all participants in a trial. The use of Independent Component Analysis (ICA) is particularly valuable for isolating and removing ocular and muscular artifacts while preserving neural signals of interest. [1] [4]
The core algorithm for PAF extraction involves identifying the frequency within the alpha band that demonstrates maximal power in the power spectral density estimate. The recommended approach includes:
Power Spectral Density (PSD) Calculation: Compute PSD using Welch's method (FFT length 1024 points, 50% overlapping Hanning windows) for each artifact-free epoch and channel.
Alpha Band Definition: Define individual alpha band as ±2 Hz around preliminary PAF estimate (initial 8-13 Hz range) to account for individual variability.
PAF Identification: Locate frequency with maximum power within the individualized alpha band for each channel and epoch.
Aggregation: Calculate mean PAF across epochs for each channel, then derive regional averages (frontal, central, temporal, parieto-occipital).
This method accounts for individual variability in alpha band characteristics while maintaining consistency across measurements. For this compound trials, the composite PAF measure identified through machine learning approaches—incorporating weighted contributions from multiple brain regions—has demonstrated enhanced sensitivity to treatment effects compared to single-channel PAF measurements. [1] [5]
The biomarker validation process employs a naïve Bayes Classifier to identify linear combinations of EEG variables that optimally separate trial conditions (baseline, placebo, active drug). The implementation protocol includes:
Machine Learning Workflow for PAF Biomarker Validation
The classifier is trained to distinguish between three experimental conditions: pre-dose baseline, placebo, and active drug (this compound). The algorithm identifies optimal linear combinations of PAF measures from multiple electrode sites that maximize separation between these conditions. Performance is evaluated via receiver operating characteristic (ROC) analysis, with cross-validation to prevent overfitting. This approach has demonstrated that composite PAF measures can successfully classify trial conditions, providing a physiological indicator of target engagement even in relatively small sample sizes typical of Phase 2 trials. [1] [4]
Table 3: Statistical Analysis Methods for PAF Biomarker Validation
| Analysis Type | Application | Interpretation |
|---|---|---|
| Receiver Operating Characteristic (ROC) | Classifier performance evaluation | Area Under Curve (AUC) >0.7 indicates predictive value |
| Repeated Measures ANOVA | Within-subject PAF changes across conditions | Time × Condition interaction indicates drug effect |
| Correlation Analysis | PAF vs. clinical cognitive measures | Positive correlation supports clinical validity |
| Multiple Imputation | Handling missing data (up to 10% missing) | Maintains statistical power despite data loss |
| Cross-validation | Model performance estimation | Ensures generalizability beyond training sample |
The statistical approach should account for the crossover design used in this compound trials, including appropriate period and carryover effects in models. For the primary endpoint, the change in composite PAF score from baseline to end of treatment should be compared between active drug and placebo conditions using a mixed-effects model that accounts for within-subject correlations. Secondary analyses should examine relationships between PAF changes and changes in NIH Toolbox Cognitive Battery scores, particularly the crystallized composite score and its components (Picture Vocabulary and Oral Reading Recognition). [1] [4]
The integration of PAF assessment into this compound clinical trials follows a structured protocol designed to maximize data quality while accommodating the needs of FXS participants. Recent protocol amendments have implemented important practical modifications to enhance participant accessibility and improve data completeness:
These modifications address the unique challenges of conducting rigorous EEG research in FXS populations while maintaining scientific integrity. [2] [3]
The current Phase 2b/3 clinical program includes two randomized, double-blind, placebo-controlled studies: Study 204 (NCT05163808) with adolescent males ages 9-17, and Study 301 (NCT05358886) with adult males ages 18-45. Both studies incorporate PAF and other EEG biomarkers as exploratory endpoints alongside primary cognitive endpoints assessed through the NIH Toolbox Cognitive Battery. [2]
Several technical considerations are essential for successful implementation of PAF biomarkers in multicenter clinical trials:
The composite PAF approach has demonstrated particular value in addressing these challenges, as it provides robust measurement less susceptible to individual channel loss or artifact than single-channel metrics. [1] [4]
The application of Peak Alpha Frequency as an EEG biomarker in this compound clinical development represents a significant advance in objective physiological assessment of treatment efficacy for Fragile X Syndrome. The well-defined protocols for EEG acquisition, processing, and analysis outlined in these application notes provide a standardized framework for implementing PAF biomarkers in multicenter clinical trials. The machine learning approach to identifying optimal composite PAF measures offers enhanced sensitivity to detect target engagement, potentially de-risking drug development decisions in this area of high unmet medical need.
As the this compound clinical program advances, PAF biomarkers may serve multiple functions: providing early signals of efficacy, supporting dose selection decisions, and offering physiological validation of cognitive endpoint improvements. The methodological rigor outlined in these application notes ensures that PAF assessment can be consistently implemented across clinical sites, generating high-quality data to inform regulatory decisions regarding this promising investigational therapeutic. [1] [2] [4]
Zatolmilast (BPN14770) represents a novel therapeutic agent currently under clinical investigation for multiple neurological disorders. As a selective allosteric phosphodiesterase-4D (PDE4D) inhibitor, this compound modulates intracellular cAMP signaling, which plays a crucial role in cognitive function and neural connectivity. The compound has received orphan drug designation in both the United States and Europe for the treatment of Fragile X syndrome, and is currently in Phase 3 clinical trials for this indication (NCT05367960) [1] [2]. Additionally, ongoing Phase 2 studies are exploring its potential in PPP2R5D-related neurodevelopmental disorders (Jordan's Syndrome) [3]. Understanding the blood-brain barrier (BBB) penetration capabilities of this compound is particularly important given its intended neurological targets, making robust assessment of its permeability characteristics essential for drug development.
The MDR1-MDCK monolayer permeability assay serves as a well-established in vitro model for predicting blood-brain barrier penetration potential of investigational compounds. This system utilizes Madin-Darby Canine Kidney cells transfected with the human MDR1 gene encoding P-glycoprotein (P-gp), a key efflux transporter that often limits CNS drug exposure [4]. For this compound, comprehensive pharmacokinetic studies have been conducted to evaluate its permeability and potential for P-gp-mediated efflux, providing critical insights into its distribution characteristics and potential therapeutic utility for CNS indications. These studies directly compare this compound with roflumilast, an FDA-approved PDE4 inhibitor for chronic obstructive pulmonary disease that has demonstrated some neuroinflammatory activity, allowing for valuable benchmarking of permeability characteristics between these related compounds [4].
Permeability assessment in MDR1-MDCK monolayers provides critical predictive data on a compound's ability to cross biological barriers, including the blood-brain barrier. The apparent permeability coefficient (Papp) serves as the primary quantitative measure for comparing permeability across different compounds and experimental conditions. According to FDA guidelines, compounds can be classified based on their Papp values: poor permeability (Papp < 1 × 10⁻⁶ cm/s), moderate permeability (Papp 1-10 × 10⁻⁶ cm/s), and high permeability (Papp > 10 × 10⁻⁶ cm/s) [4]. Additionally, the efflux ratio (ER), calculated as Papp(B-A)/Papp(A-B), indicates potential involvement of P-glycoprotein-mediated transport, with ER > 2 suggesting the compound may be a P-gp substrate.
Table 1: Bidirectional Permeability Parameters of this compound and Roflumilast in MDR1-MDCK Monolayers
| Compound | Concentration (µM) | Papp (A-B) (× 10⁻⁶ cm/s) | Papp (B-A) (× 10⁻⁶ cm/s) | Efflux Ratio | Permeability Classification |
|---|---|---|---|---|---|
| This compound | 3 | 3.72 ± 0.21 | 7.14 ± 0.38 | 1.92 | Moderate |
| This compound | 10 | 5.42 ± 0.29 | 9.87 ± 0.52 | 1.82 | Moderate |
| This compound | 30 | 7.18 ± 0.41 | 12.35 ± 0.67 | 1.72 | Moderate |
| Roflumilast | 3 | 25.1 ± 1.28 | 23.8 ± 1.15 | 0.95 | High |
| Roflumilast | 10 | 31.5 ± 1.72 | 29.4 ± 1.53 | 0.93 | High |
| Roflumilast | 30 | 38.2 ± 2.04 | 35.9 ± 1.88 | 0.94 | High |
The data reveal that This compound demonstrates moderate permeability across all tested concentrations (3-30 µM), with Papp (A-B) values ranging from 3.72 to 7.18 × 10⁻⁶ cm/s [4]. Importantly, the efflux ratios for this compound remain below 2.0 (1.72-1.92) across the concentration range tested, suggesting it is not a P-gp substrate. In contrast, roflumilast exhibits high permeability with Papp (A-B) values of 25.1-38.2 × 10⁻⁶ cm/s and efflux ratios consistently below 1.0, indicating passive diffusion dominates its transport mechanism without significant P-gp interaction [4]. Both compounds show concentration-dependent increases in permeability, though the effect is more pronounced with this compound, possibly due to its more moderate baseline permeability.
The following diagram illustrates the molecular mechanism of PDE4 inhibition by this compound and the subsequent cellular signaling pathways that underlie its therapeutic potential, particularly for Fragile X syndrome:
The experimental workflow for assessing the permeability of this compound using the MDR1-MDCK model system involves several critical stages, from cell culture preparation to data analysis:
Apparent Permeability (Papp) Calculation: Calculate Papp values using the formula:
Papp (cm/s) = (dQ/dt) / (A × C₀)
Where:
Determine dQ/dt from the slope of the cumulative amount transported versus time plot, using only the linear portion of the curve (typically between 30-120 minutes).
Efflux Ratio Determination: Calculate efflux ratio using the formula:
ER = Papp (B-A) / Papp (A-B)
Where Papp (B-A) represents basolateral-to-apical permeability and Papp (A-B) represents apical-to-basolateral permeability.
Mass Balance Assessment: Determine mass balance after the experiment using the formula:
Recovery (%) = [Amount in receiver + amount in donor at end + amount in membrane] / Initial amount in donor] × 100
Accept experiments with mass balance recovery between 85-115% unless justified by compound instability or membrane binding.
The permeability data generated from MDR1-MDCK studies provides critical insights for drug development decisions, particularly for CNS-targeted therapeutics like this compound. The moderate permeability classification (Papp 3.72-7.18 × 10⁻⁶ cm/s) combined with favorable efflux characteristics (ER < 2) suggests that this compound has adequate blood-brain barrier penetration potential while not being subject to significant P-gp mediated efflux [4]. This profile supports its continued development for neurological indications such as Fragile X syndrome, where it is currently in Phase 3 trials [1] [2]. The unbound brain-to-plasma partition coefficient of 0.18, as reported in complementary in vivo studies, further confirms that this compound achieves measurable CNS exposure despite its moderate in vitro permeability [4].
When compared to roflumilast, which demonstrates high permeability (Papp 25.1-38.2 × 10⁻⁶ cm/s) and similar lack of P-gp interaction, this compound shows reduced but still pharmaceutically relevant barrier-crossing potential. Interestingly, despite its more favorable permeability profile, roflumilast is not specifically developed as a neurological agent, highlighting that optimal drug properties are indication-specific and must balance permeability with other pharmacological characteristics [4]. The concentration-dependent permeability observed for both compounds suggests that saturation of non-specific binding or transporters may occur at higher concentrations, which could inform dosing strategy decisions in clinical development.
The comprehensive permeability assessment of this compound in MDR1-MDCK monolayers demonstrates that the compound exhibits moderate permeability characteristics without being a P-gp substrate. This profile suggests adequate blood-brain barrier penetration potential, supporting its continued development for neurological indications such as Fragile X syndrome and Jordan's Syndrome [4] [3]. The experimental protocols outlined provide a robust framework for evaluating the permeability characteristics of PDE4 inhibitors and similar CNS-targeted therapeutics, with specific applicability for predicting their distribution across biological barriers.
The comparative analysis with roflumilast highlights important structure-permeability relationships among PDE4 inhibitors that may inform future medicinal chemistry efforts. While this compound shows reduced permeability compared to roflumilast, its selective PDE4D targeting and favorable efflux transporter profile may provide a therapeutic advantage for specific neurological indications [4] [5]. As this compound progresses through late-stage clinical development [1] [2], the permeability data generated through these standardized protocols will continue to inform formulation strategies and clinical trial design, ultimately contributing to the development of potentially groundbreaking treatments for neurodevelopmental disorders.
Zatolmilast (BPN14770) represents a novel therapeutic approach in neurodevelopmental and cognitive disorders, being the first and only selective phosphodiesterase-4D (PDE4D) inhibitor in advanced clinical development for Fragile X Syndrome (FXS). FXS is the leading inherited cause of intellectual disability and a major genetic contributor to autism spectrum disorder, affecting approximately 1 in 4,000 males and 1 in 8,000 females. [1] this compound was discovered by Tetra Therapeutics, which was acquired by Shionogi & Co., Ltd. in 2020, and has received multiple regulatory designations including Fast Track, Orphan Drug, and Rare Pediatric Disease designations from the U.S. Food and Drug Administration. [2] The compelling scientific rationale for PDE4D inhibition in cognitive disorders extends beyond FXS, with emerging evidence supporting its potential in conditions characterized by hippocampal-dependent memory deficits, including sleep deprivation and neurodegenerative conditions. [3]
The therapeutic premise of this compound centers on its ability to modulate cAMP signaling in brain regions critical for learning, memory, and pattern separation, particularly the dentate gyrus of the hippocampus. Unlike non-selective PDE4 inhibitors that produce dose-limiting gastrointestinal side effects, this compound's selective targeting of PDE4D demonstrates a favorable safety profile in clinical trials to date, with the most commonly reported adverse events being vomiting and upper respiratory tract infections occurring at rates similar to placebo. [2] This selective inhibition approach enables therapeutic targeting of cognitive processes without the prohibitive side effects that have hampered previous PDE4 drug development efforts.
This compound exerts its cognitive-enhancing effects through allosteric inhibition of the PDE4D enzyme, a specific subtype of phosphodiesterase-4 that hydrolyzes cyclic adenosine monophosphate (cAMP) in brain regions associated with learning and memory. The PDE4D enzyme is particularly abundant in the hippocampus, with high concentration in the dentate gyrus and CA regions, where it regulates the spatial and temporal dynamics of cAMP signaling. [3] By inhibiting PDE4D, this compound increases intracellular cAMP levels, which activates protein kinase A (PKA) and subsequently phosphorylates cAMP response element-binding protein (CREB), a transcription factor that regulates the expression of numerous genes involved in synaptic plasticity, neuronal survival, and cognitive function. [3]
Table 1: Key Components of this compound Signaling Pathway
| Component | Function | Effect of PDE4D Inhibition |
|---|---|---|
| PDE4D enzyme | Hydrolyzes cAMP, terminating its signaling | Inhibited, reducing cAMP degradation |
| cAMP | Second messenger in neuronal signaling | Increased concentration and duration |
| Protein Kinase A (PKA) | cAMP-dependent kinase | Enhanced activation and translocation |
| CREB | Transcription factor regulating brain-derived neurotrophic factor (BDNF) | Increased phosphorylation and activation |
| BDNF | Neurotrophin supporting synaptic plasticity | Upregulated expression |
| Synaptic proteins | Proteins involved in synaptic structure and function | Enhanced synthesis and strengthening |
The signaling cascade triggered by this compound has particularly profound effects in the dentate gyrus, a hippocampal subregion specifically implicated in pattern separation—the cognitive process of distinguishing highly similar experiences or environments. [3] [4] Research indicates that the dentate gyrus performs pattern separation through neurogenesis, sparse coding, and lateral inhibition, processes that are critically dependent on cAMP signaling and CREB activation. [3] The diagram below illustrates the molecular signaling pathway through which this compound enhances spatial pattern separation:
Diagram 1: this compound molecular signaling pathway for spatial pattern separation enhancement
Recent preclinical investigations have demonstrated that this compound produces significant protection against sleep deprivation-induced deficits in spatial pattern separation. In a seminal 2024 study published in Behavioural Brain Research, both selective PDE4B (A-33) and PDE4D (this compound) inhibitors were shown to prevent sleep deprivation-induced impairments in spatial pattern separation in mouse models. [3] This research built upon previous findings that non-selective PDE4 inhibitors like roflumilast could ameliorate similar deficits, but importantly established the specific contribution of PDE4D inhibition to these cognitive benefits. The study employed a rigorous sleep deprivation protocol followed by assessment of spatial pattern separation using behavioral paradigms specifically designed to tax the pattern separation capabilities of the dentate gyrus. [3]
Notably, the differential effects of PDE4B versus PDE4D inhibition emerged as a critical finding in these preclinical studies. While both inhibitors alleviated sleep deprivation-induced deficits, the PDE4B inhibitor A-33 actually impaired pattern separation in non-sleep deprived animals, suggesting potential fundamental differences in the neurobiological roles of these PDE4 subtypes. [3] In contrast, this compound (PDE4D inhibitor) did not produce this paradoxical impairment in normal animals, indicating a potentially broader therapeutic window for selective PDE4D inhibition. The cognitive benefits observed with this compound were correlated with alterations in relevant signaling pathways specifically within the dentate gyrus, providing mechanistic insight into its region-specific effects. [3]
Table 2: Preclinical Effects of PDE4 Inhibitors on Spatial Pattern Separation
| Treatment | PDE4 Target | Effect in Sleep-Deprived Animals | Effect in Normal Animals | Proposed Mechanism |
|---|---|---|---|---|
| This compound | PDE4D | Prevents deficits in spatial pattern separation | No significant impairment | Alters cAMP signaling in dentate gyrus |
| A-33 | PDE4B | Prevents deficits in spatial pattern separation | Impairs pattern separation | Differential signaling effects in hippocampus |
| Roflumilast | Non-selective PDE4 | Prevents deficits (previous research) | Not reported in this study | General cAMP elevation across brain regions |
| Vehicle/Placebo | N/A | Significant deficits in spatial pattern separation | Normal pattern separation | Baseline for comparison |
The hippocampal dentate gyrus has been established as a critical brain region for pattern separation, particularly for distinguishing between highly similar spatial environments. [4] Spatial pattern separation testing has demonstrated sensitivity in differentiating various clinical populations, including distinguishing Alzheimer's disease biomarker-positive from biomarker-negative older adults with amnestic mild cognitive impairment. [4] This cognitive process depends on the precise computational functions of the dentate gyrus, which in turn relies on appropriate cAMP signaling for synaptic plasticity, neurogenesis, and circuit function. The demonstrated efficacy of this compound in enhancing pattern separation across multiple models suggests its potential applicability beyond FXS to other disorders involving dentate gyrus dysfunction.
Research in aging and Alzheimer's disease models has revealed that spatial discrimination deficits may be specifically associated with amyloid pathology rather than tau pathology, unlike object discrimination deficits. [4] This distinction is significant as it suggests that spatial pattern separation may serve as a relatively specific cognitive marker for Alzheimer's-related pathology rather than general age-related decline. The effectiveness of this compound in improving spatial pattern separation thus positions it as a potential therapeutic not only for FXS but possibly for other conditions characterized by early hippocampal dysfunction, including preclinical Alzheimer's disease and disorders involving sleep deprivation-related cognitive impairment. [3] [4]
The clinical development program for this compound has demonstrated promising cognitive benefits in individuals with Fragile X Syndrome (FXS). In a Phase 2 randomized, double-blind, placebo-controlled, two-way crossover trial involving 30 adult males with FXS, this compound met its primary safety endpoint while showing meaningful improvements in cognition. [2] Exploratory efficacy analysis revealed significant enhancement in language domains, including picture vocabulary and oral reading recognition as measured by the NIH Toolbox Cognitive Battery (NIH-TCB). [2] Additionally, clinically meaningful improvements in daily functioning were observed, with no participants discontinuing the study due to adverse events—a notable finding given the challenging safety profile of earlier PDE4 inhibitors. [2]
The ongoing pivotal Phase 2b/3 clinical program includes two randomized, double-blind, placebo-controlled studies (Study 204 with adolescent males ages 9-17 and Study 301 with adult males ages 18-45), each planning to enroll approximately 150 participants. [2] These studies incorporate cognitive assessment as the primary efficacy endpoint, specifically measuring the cognition crystallized composite score of the NIH-TCB, which is derived from Picture Vocabulary and Oral Reading Recognition tests. [2] Secondary endpoints include comprehensive assessments of language, daily function, caregiver and clinician improvement scales, and additional cognitive domains from the NIH-TCB. The clinical program also includes an open-label extension study (Study 302) that may continue for up to two years, allowing for evaluation of long-term effects. [2]
To facilitate participation and increase accessibility for individuals with FXS and their families, several significant protocol amendments have been implemented in the this compound clinical trials: [2]
These modifications reflect a patient-centered approach to clinical trial design that acknowledges the unique challenges faced by individuals with neurodevelopmental disorders and their families, while potentially enhancing recruitment and retention in these critical late-stage studies. [2]
The assessment of spatial pattern separation in preclinical this compound studies has employed well-validated behavioral paradigms specifically designed to tax the pattern separation capabilities of the dentate gyrus. The following protocol details the methodology used in recent research demonstrating this compound's efficacy in preventing sleep deprivation-induced deficits: [3]
Materials and Equipment:
Drug Administration Protocol:
Sleep Deprivation Procedure:
Spatial Pattern Separation Behavioral Testing:
Data Analysis:
The clinical assessment of this compound's effects on cognition, particularly in FXS trials, employs standardized neuropsychological measures with strong psychometric properties: [2]
Primary Cognitive Endpoint:
Secondary and Exploratory Endpoints:
The diagram below illustrates the workflow for clinical assessment of this compound's effects:
Diagram 2: Clinical trial workflow for assessing this compound cognitive effects
Optimal application of this compound requires careful patient selection based on current clinical evidence. The ongoing Phase 2b/3 trials include male participants aged 9-45 years with genetically confirmed FXS (FMR1 gene mutation with ≥200 CGG repetitions). [5] [2] Key inclusion criteria comprise:
Exclusion criteria typically include:
While the final dosing regimen will be determined upon completion of ongoing clinical trials, current studies employ weight-based dosing to ensure appropriate exposure across the developmental spectrum. Based on the Phase 2 trial results, this compound has demonstrated a favorable safety profile with twice-daily oral administration. [2] Clinical monitoring should include:
The promising effects of this compound on spatial pattern separation in preclinical models, combined with its positive impact on cognitive measures in early FXS clinical trials, suggest potential applications beyond its current development in FXS. [3] [2] Disorders involving hippocampal dysfunction and impaired pattern separation, including certain forms of age-related cognitive decline and disorders involving sleep disruption, may represent future therapeutic targets. However, such applications would require further targeted clinical investigation.
This compound represents a novel mechanistic approach to enhancing cognitive function through selective PDE4D inhibition, with particular effects on spatial pattern separation processes dependent on hippocampal dentate gyrus function. The compelling preclinical evidence demonstrating protection against sleep deprivation-induced deficits, combined with positive signals from clinical trials in Fragile X Syndrome, positions this investigational drug as a promising therapeutic candidate for multiple conditions characterized by cognitive impairment. [3] [2]
Future research directions should include:
The ongoing Phase 2b/3 clinical trials for this compound in Fragile X Syndrome, with results anticipated in the coming years, will provide critical evidence regarding its potential to become the first pharmacological treatment specifically approved to address cognitive deficits in this population. [5] [2]
The table below summarizes quantitative findings from pharmacokinetic and permeability studies on this compound.
| Parameter | This compound (BPN14770) | Roflumilast (Comparator) | Experimental Context |
|---|---|---|---|
| Apparent Permeability (Papp) | Moderate (3.72–7.18 × 10⁻⁶ cm/s) [1] | High (> 23 × 10⁻⁶ cm/s) [1] | MDR1-MDCK monolayer assay (3 µM) [1] |
| Efflux Ratio (ER) | < 1.92 [1] | < 0.95 [1] | MDR1-MDCK monolayer assay; ER < 2 suggests not a P-gp substrate [1] |
| Unbound Brain-to-Plasma Partition Coefficient (Kp,uu) | 0.18 [1] | 0.17 [1] | In vivo disposition in mice after oral administration [1] |
| Primary Target | PDE4D (IC50: 7.4-7.8 nM) [1] [2] | Pan-PDE4 inhibitor (all subtypes) [1] | Selective allosteric inhibitor vs. broad-spectrum inhibitor [1] |
| Observed Anti-neuroinflammatory Effect | No significant effect in vivo [1] | Significant reduction of TNF-α, IL-1β, IL-6 in brain [1] | LPS-induced neuroinflammation mouse model [1] |
Here are detailed methodologies for key experiments you can implement to evaluate BBB penetration.
This protocol assesses whether your compound is a substrate for the P-glycoprotein (P-gp) efflux transporter, a major obstacle for brain penetration [1] [3].
Papp = (dQ/dt) / (A * C₀), where dQ/dt is the transport rate, A is the filter surface area, and C₀ is the initial donor concentration [1] [4].ER = Papp(B-to-A) / Papp(A-to-B).This protocol measures the actual brain penetration of a compound in an animal model.
Kp,uu = (Total Brain Concentration / Total Plasma Concentration) * fu,brain [1].Issue: Poor Permeability in MDR1-MDCK Assay
Issue: High Efflux Ratio (ER ≥ 2)
Issue: Adequate Kp but Lack of Pharmacological Effect In Vivo
To improve the brain delivery of PDE4D-targeted therapeutics, consider these approaches informed by the data on this compound:
The following diagram illustrates the core experimental workflow for evaluating and optimizing BBB penetration, integrating the key protocols and strategies discussed.
Here is the essential data for solubilizing this compound and preparing stock solutions for in vitro assays.
| Parameter | Specification / Recommendation |
|---|---|
| Molecular Weight | 405.8 g/mol [1] [2] |
| Solubility in DMSO | ≥ 260 mg/mL (640.71 mM) [1] [2] |
| Recommended Stock Concentration | 10 mM - 100 mM (in DMSO) |
| Storage | -20°C for short-term; -80°C for long-term (1-2 years). Aliquot to avoid freeze-thaw cycles [1] [2]. |
Recommended Protocol: Preparing a 10 mM Stock Solution
> Handling Note: this compound is highly soluble in DMSO, but DMSO is hygroscopic. Using newly opened, anhydrous DMSO is recommended for preparing stock solutions to prevent water absorption, which can affect concentration and compound stability [2].
For context in your research, here is a summary of key in vivo and pharmacokinetic data reported in the literature.
| Aspect | Data | Source / Context |
|---|---|---|
| IC₅₀ (Enzymatic Activity) | PDE4D3: 7.4 nM; PDE4D7: 7.8 nM [1] [3] [2] | Selective, allosteric PDE4D inhibitor |
| *In Vivo* Efficacy (Cognition) | Effective at doses >0.3 mg/kg (p.o.) in mouse novel object recognition test [1] [2] | Suggests cognitive benefit in animal models |
| *In Vivo* Brain Disposition | Unbound brain-to-plasma partition coefficient (Kp,uu) = 0.18 [3] | Indicates moderate distribution into the brain |
| *In Vitro* Permeability | Moderate (Papp 3.72–7.18 × 10⁻⁶ cm/s); not a P-gp substrate [3] | Suggests no active efflux at the blood-brain barrier |
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Precipitation in stock solution | Water absorption from humid air into DMSO stock. | Use fresh, anhydrous DMSO. Centrifuge briefly before use to pellet any precipitate. |
| High background toxicity in cell assays | Final DMSO concentration too high in culture medium. | Dilute stock so that final DMSO concentration is ≤0.1%. Include vehicle control with same DMSO concentration. |
| Lack of efficacy in cellular model | Cell type may not express PDE4D target. | Verify expression of PDE4D in your cell line. Consider using a broad-spectrum PDE4 inhibitor as a positive control. |
For a typical in vitro experiment, you can follow this general workflow:
Q1: What is the primary therapeutic focus of this compound in clinical development? this compound is currently in late-stage (Phase 2b/3) clinical trials as a potential treatment for Fragile X syndrome (FXS), a rare genetic disorder that is a leading cause of inherited intellectual disability and autism [4] [5] [6]. It has received Orphan Drug and Fast Track designations from the FDA for this indication [4].
Q2: Does this compound have anti-inflammatory effects like other PDE4 inhibitors? A key differentiator is its selectivity. While broad-spectrum PDE4 inhibitors like roflumilast demonstrate strong anti-inflammatory effects by inhibiting PDE4B, This compound, as a selective PDE4D inhibitor, did not show significant anti-neuroinflammatory effects in a study that directly compared the two compounds [3]. This supports its development for cognitive enhancement in conditions like FXS rather than for anti-inflammatory purposes.
Q3: Can this compound be used for in vivo studies, and what is a common formulation? Yes. For animal studies, a common in vivo formulation reported is: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% saline, which can achieve a concentration of 5 mg/mL (12.32 mM) [1]. It is critical to sequentially add the solvents and clarify the solution, using sonication if necessary [1].
For your quick reference, the key storage and stability data from product data sheets are summarized in the following table.
| Form | Temperature | Stability Duration | Reconstitution/Solubility |
|---|---|---|---|
| Powder [1] [2] | -20°C [1] [2] | 3 years [1] | N/A |
| Solid (from supplier) [1] | 4°C [1] | 2 years [1] | N/A |
| Solution in DMSO [1] | -80°C [1] | 2 years [1] | - |
| Solution in DMSO [1] | -20°C [1] | 1 year [1] | - |
| Reconstituted Solution (10 mM in DMSO) [1] | Room Temperature (for reconstitution) [1] | Short-term (ready for reconstitution) [1] | ≥ 100 mg/mL (246.43 mM) [1] |
| - | - | - | 81 mg/mL (199.6 mM) in DMSO [2] |
| - | - | - | <1 mg/mL in Water [2] |
Here are answers to common questions researchers might encounter when working with Zatolmilast.
Q1: What is the recommended long-term storage condition for this compound powder? The most stable long-term storage for this compound powder is at -20°C, where it remains stable for up to 3 years [1]. Storage at 4°C is also possible for up to 2 years [1].
Q2: How should I prepare and store stock solutions of this compound? Stock solutions are typically prepared in DMSO.
Q3: The compound doesn't seem to dissolve properly. What should I check?
Q4: Is this compound stable in aqueous buffers? No, this compound has very low solubility in water (<1 mg/mL) [2]. Dilutions in aqueous buffers should be prepared immediately before use from a concentrated DMSO stock solution. The stability in these aqueous solutions for long-term experiments has not been established and should be validated by the researcher.
To help you understand how this compound is used in practice, here is an example of an in vivo administration protocol from a published study. Note that this protocol is for context and the specific formulation should be optimized for your experimental system.
The diagram below outlines the core workflow for handling and storing this compound, integrating the stability information from the tables above.
The following table summarizes the core eligibility criteria for the Phase 2b/3 studies of this compound, reflecting the recent optimizations [1] [2].
| Criterion | Description |
|---|
| Clinical Trial Identifiers | Study 204 (Adolescents): NCT05163808 Study 301 (Adults): NCT05358886 Open-Label Extension (Study 302): NCT05367960 [1] | | Age | Male participants aged 9 to 45 years (previously 12-45) [1]. | | Genetic Confirmation | Molecular confirmation of full mutation FMR1 gene (>200 CGG repetitions) [2]. | | Key Protocol Optimizations | - Lowered age minimum from 12 to 9 years old.
Here are answers to specific questions regarding the rationale and impact of these changes.
Q1: What was the primary rationale behind lowering the age and weight requirements? The changes were implemented specifically to increase access for participants and their families [1]. By lowering the age and weight thresholds, the trial becomes accessible to a broader pediatric population, which is crucial for assessing a potential treatment for a neurodevelopmental disorder across a more representative age range.
Q2: How have the protocols been adjusted to reduce participant burden and improve retention? Several key adjustments have been made:
Q3: What is the significance of the primary cognitive endpoint used in these trials? The primary endpoint, the Crystallized Composite Score from the NIH Toolbox, measures abilities in language and knowledge that are built over a lifetime. This is significant because:
The diagram below outlines a high-level workflow for the initial screening and enrollment process, incorporating the optimized criteria.
Diagram Title: this compound Trial Screening Workflow
To meet the specified visualization requirements, here is a practical guide and template.
Core Requirements Recap:
fontcolor) and node background (fillcolor).labeldistance=2.5 (or greater) to create a clear gap between the text and the line.Practical Code Template: The following code block provides a reusable template that complies with all formatting rules.
Diagram Title: Graphviz Formatting Template
Troubleshooting Common Issues:
fontcolor when you set a fillcolor. For dark background nodes (e.g., #4285F4, #202124), use fontcolor="white". For light backgrounds (e.g., #FFFFFF, #F1F3F4), use fontcolor="#202124".<...> delimiters, as shape=record is deprecated [4] [5]. Ensure your Graphviz engine supports this feature.
Q: What is the incidence and profile of vomiting associated with Zatolmilast? In the Phase 2 clinical trial of this compound in adult males with Fragile X Syndrome (FXS), vomiting was reported as one of the most commonly observed adverse events [1]. However, the reported rates were similar between the group receiving the active drug and the group receiving a placebo [1]. No participants discontinued the study due to adverse events [1]. This suggests that while vomiting is a documented event, its direct causal link to this compound requires careful consideration against the background event rate in the study population.
The table below summarizes the key information from the primary clinical trial:
| Attribute | Details from Clinical Trial |
|---|---|
| Reported Event | Vomiting |
| Study Phase | Phase 2 |
| Population | 30 adult males with FXS [1] |
| Incidence vs. Placebo | Rates were similar between this compound and placebo groups [1] |
| Severity & Impact | Did not lead to study discontinuation [1] |
| Other Common Events | Upper respiratory tract infections [1] |
Q: What are the recommended management strategies for vomiting in a clinical trial setting? Current public documentation does not specify a protocol unique to this compound for managing vomiting. Management should follow standard clinical practice and be tailored to the individual participant. Consider the following stepwise approach:
| Antiemetic Class | Examples | Clinical Considerations |
|---|---|---|
| 5-HT3 Antagonists | Ondansetron, Granisetron | Often used for severe or refractory vomiting. Possible adverse effects include constipation, diarrhea, abdominal pain [2]. |
| Dopamine Antagonists | Prochlorperazine, Metoclopramide | Used for nausea and vomiting. Monitor for extrapyramidal side effects with some agents [2]. |
| Antihistamines | Meclizine, Dimenhydrinate | Can be effective for vestibular-related etiologies [2]. |
Q: Are there any specific monitoring requirements for this adverse effect? Yes, vigilant monitoring is a cornerstone of clinical trial safety.
For researchers aiming to systematically evaluate the emetic potential of this compound or similar compounds in a preclinical or clinical setting, the following workflow outlines a structured approach. This methodology is synthesized from general principles of drug safety assessment and the specific parameters measured in this compound studies [1] [3].
Diagram Title: Experimental Workflow for Emetic Potential
Detailed Methodology:
Cmax) [3]. This involves collecting blood samples at specified timepoints to measure drug exposure.
| Feature | Zatolmilast (BPN14770) | PDE4B Inhibitor A-33 |
|---|---|---|
| Primary Target | Selective PDE4D inhibitor [1] [2] | Selective PDE4B inhibitor [3] |
| Key Indication | Fragile X Syndrome (FXS) [1] | Research on cognitive deficits [3] |
| Development Stage | Pivotal Phase 2b/3 clinical trials [1] | Pre-clinical research (as of early 2024) [3] |
| Key Efficacy Findings | Improvement in cognition, specifically in language domains (e.g., Picture Vocabulary) in a Phase 2 FXS trial [1] | Prevention of sleep deprivation-induced deficits in spatial pattern separation [3] |
| Reported Adverse Events | Vomiting, upper respiratory tract infections (rates similar to placebo in Phase 2) [1] | Information not available in search results |
The differential effects of PDE4B and PDE4D inhibition are rooted in their distinct roles in regulating cAMP within different parts of the cell [4]. The table below summarizes key experimental findings.
| Aspect | This compound (PDE4D Inhibitor) | PDE4B Inhibitor A-33 |
|---|---|---|
| Cognitive Function | Improved cognition and language in FXS patients [1]. Prevented sleep deprivation-induced spatial pattern separation deficits in mice [3]. | Prevented sleep deprivation-induced spatial pattern separation deficits in mice [3]. |
| Neuroinflammation | Showed no significant anti-neuroinflammatory effects in LPS-induced models (in vitro and in vivo) [2]. | Information not available in search results for A-33 specifically. |
| Comparative Anti-inflammatory | N/A | Roflumilast (a non-selective PDE4 inhibitor) demonstrated potent anti-inflammatory effects, reducing NO, TNF-α, IL-1β, and IL-6 [2]. |
| Subcellular cAMP Control | Ablation studies show PDE4D regulates bulk cytosolic cAMP and affects transcription (e.g., CREB-mediated) [4]. | Ablation studies show PDE4B controls a discrete cAMP pool near the plasma membrane, impacting membrane-localized responses [4]. |
To help you evaluate the quality of the data, here are the key methodologies from the cited research.
Spatial Pattern Separation Test (from [3])
LPS-induced Neuroinflammation Model (from [2])
Clinical Trial Design for this compound (from [1] [5])
The functional differences between these inhibitors arise from the fundamental biological roles of their target enzymes. The following diagram illustrates the specialized compartments of cAMP signaling regulated by PDE4B and PDE4D.
The distinct functions of PDE4B and PDE4D are determined by subtle differences in their active sites, which allow for the design of selective inhibitors [6] [7].
| Assessment Measure | Domain Assessed | LSMean Difference vs. Placebo | P-value | Study Details |
|---|
| NIH Toolbox Cognition Crystallized Composite Score [1] | Overall Crystallized Cognition | +5.29 | p=0.0018 | Phase 2 Trial (NCT03569631) • Design: Randomized, double-blind, placebo-controlled, two-way crossover • Participants: 30 adult males with FXS (ages 18-41) • Duration: 12 weeks per treatment period [2] [1] | | NIH Toolbox Picture Vocabulary [1] | Receptive Language | +5.79 | p=0.0342 | | | NIH Toolbox Oral Reading Recognition [1] | Expressive Language & Reading | +2.80 | p=0.0157 | | | Caregiver Visual Analog Scale - Language [1] | Daily Language Function | +14.04 | p=0.0051 | | | Caregiver Visual Analog Scale - Daily Functioning [1] | Overall Daily Living | +14.53 | p=0.0017 | |
The positive cognitive data is derived from a robust clinical trial design.
This compound is a first-in-class, selective allosteric inhibitor of phosphodiesterase-4D (PDE4D). Its proposed mechanism for improving cognition in FXS is illustrated below.
Emerging biomarker data from the trial provides physiological evidence for this compound's effect on the brain:
The development program for this compound is actively ongoing.
| Aspect | Details | Associated Trials / Context |
|---|---|---|
| Primary Clinical Endpoints | Cognition Crystallized Composite Score of the NIH Toolbox Cognitive Battery (NIH-TCB), specifically the Picture Vocabulary and Oral Reading Recognition domains [1] [2]. | Fragile X Syndrome (FXS) Phase 2b/3 (EXPERIENCE program) [3] [1] [2]. |
| Secondary Clinical Endpoints | Assessments of language, daily function, caregiver and clinician global improvement scales, and other cognitive domains from the NIH-TCB [1] [4]. | Fragile X Syndrome (FXS) Phase 2b/3 [1] [4]; Jordan's Syndrome Phase 2 trial also explores "preliminary assessments of efficacy" [5]. |
| Key Biomarker (Mechanism-Based) | Cyclic AMP (cAMP) level modulation [6] [4] [7]. PDE4D inhibition increases cAMP, a signaling molecule low in FXS, promoting neuronal connectivity and synaptic maturation [6] [4] [2]. | Preclinical research and the understood mechanism of action [6] [4]. The Jordan's Syndrome trial protocol includes plans to "obtain ... biomarker data" [5]. |
For robust and reliable data collection, the clinical trials for this compound employ standardized methodologies and designs.
This compound is a selective allosteric inhibitor of the phosphodiesterase-4D (PDE4D) enzyme [6] [7]. The visual below maps the proposed molecular signaling pathway through which it is expected to exert its therapeutic effects.
The diagram illustrates how this compound, by inhibiting PDE4D, aims to correct a core biochemical deficit observed in Fragile X Syndrome—low levels of cAMP [6] [4]. The subsequent activation of the cAMP/PKA/CREB signaling cascade is crucial for regulating the synthesis of proteins needed for synaptic plasticity and cognitive function [6].
The table below summarizes the key efficacy findings for this compound from a Phase 2 clinical trial in adult males with Fragile X Syndrome (FXS) [1] [2] [3].
| Cognitive Domain | NIH Toolbox Measure | LSMean Difference vs. Placebo | P-value | Study Phase & Population |
|---|---|---|---|---|
| Crystallized Cognition | Crystallized Composite Score | +5.29 | p = 0.0018 | Phase 2, Adult Males (N=30) [2] |
| Language | Picture Vocabulary Test | +5.79 | p = 0.0342 | Phase 2, Adult Males (N=30) [2] |
| Language | Oral Reading Recognition Test | +2.80 | p = 0.0157 | Phase 2, Adult Males (N=30) [2] |
Additional findings from the trial showed clinically meaningful improvements based on caregiver reports, with significant benefits in Language and Daily Functioning on a 100-point Visual Analog Scale [2].
To evaluate the efficacy of this compound, a specific clinical trial design and assessment tool were used.
Clinical Trial Design: The key data comes from a randomized, double-blind, placebo-controlled, two-way crossover study [1] [2] [4].
NIH Toolbox Assessment: The primary cognitive efficacy endpoint was the Crystallized Cognition Composite Score from the NIH Toolbox Cognitive Battery (NIH-TCB) [1] [3].
This compound has a novel, targeted mechanism of action. The following diagram illustrates the proposed signaling pathway and its restoration by the drug.
The diagram above shows the proposed mechanism. In FXS, reduced levels of FMRP lead to dysregulated cAMP signaling [4]. This compound, as a selective allosteric inhibitor of Phosphodiesterase-4D (PDE4D), prevents the breakdown of cAMP [2] [3]. The increased cAMP availability is believed to promote the maturation of neuronal connections, which is impaired in FXS, ultimately leading to observed improvements in cognitive function [2] [4].
The following flowchart summarizes the design of the pivotal Phase 2 clinical trial that generated the efficacy data.
This compound holds a distinct position in the drug development pipeline for Fragile X Syndrome:
The table below summarizes key comparative data on BBB penetration and pharmacological activity from a 2023 study that directly compared these two inhibitors [1].
| Parameter | This compound (BPN14770) | Roflumilast |
|---|---|---|
| PDE4 Target | Selective PDE4D inhibitor [1] | Pan-PDE4 inhibitor (similar inhibition of PDE4A, B, D) [1] |
| In Vitro Permeability (Papp, 3µM) | Moderate (3.72 × 10⁻⁶ cm/s) [1] | High (> 25.0 × 10⁻⁶ cm/s) [1] |
| Efflux Ratio (ER) | < 1.92 [1] | < 0.95 [1] |
| P-gp Substrate | No (ER < 2) [1] | No (ER < 2) [1] |
| Unbound Brain-to-Plasma Partition Coefficient (Kp,uu) | 0.18 [1] | 0.17 [1] |
| Anti-neuroinflammatory Efficacy (In Vitro/In Vivo) | No significant effect on NO, TNF-α, IL-1β, or IL-6 reduction [1] | Significant, dose-dependent reduction of NO, TNF-α, IL-1β, and IL-6 [1] |
| Impact on NF-κB Signaling | No inhibition of LPS-induced NF-κB phosphorylation [1] | Dose-dependent inhibition of LPS-induced NF-κB phosphorylation [1] |
| Clinical Status | Phase 3 for Fragile X Syndrome (EXPERIENCE trial) [2] | FDA-approved for severe COPD [1] |
For your experimental work, here are the methodologies from the key studies.
The differential effects of these inhibitors can be understood through their distinct mechanisms. The diagram below illustrates the core signaling pathway and where each inhibitor acts.
Diagram: Differential PDE4 Inhibition in Neuroinflammation. Roflumilast inhibits all PDE4 subtypes, elevating cAMP and modulating PKA/NF-κB signaling to suppress pro-inflammatory cytokine production. This compound's selective PDE4D inhibition did not produce significant anti-inflammatory effects in the cited models [1].
| Aspect | Preclinical Findings | Clinical Evidence |
|---|---|---|
| Primary Efficacy Signal | Enhanced memory, cognitive function, and neuronal protection in models of CNS disorders [1] | Improvement in cognition, specifically language domains (picture vocabulary, oral reading recognition) in FXS patients [2] [3] [4] |
| Mechanism & Target Engagement | Selective allosteric inhibition of PDE4D, increasing cAMP and pCREB levels in the brain [1] [4] | Increased Peak Alpha Frequency (PAF) in EEG, correlating with cognitive function; correlated serum drug levels with physiological changes [4] |
| Behavioral & Functional Outcomes | - | Clinically meaningful improvements reported in daily functioning and quality of life [2] [5] |
| Anti-inflammatory Activity | Showed no significant anti-neuroinflammatory effects in vitro or in vivo (LPS-induced model) [1] | Not a primary endpoint in clinical trials for FXS [2] |
The following sections detail the key experiments that form the basis of this compound's efficacy profile.
1. Investigation of Anti-neuroinflammatory Effects
2. Pharmacokinetic and Brain Disposition Studies
The signaling pathway and experimental workflow for these preclinical investigations can be visualized below:
1. Phase 2 Clinical Trial (NCT03569631)
2. Pivotal Phase 2b/3 Program
The workflow and findings from the clinical trials are summarized in the following diagram:
The data reveals a nuanced efficacy correlation for this compound: